Parp-1-IN-32
Description
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Propriétés
Formule moléculaire |
C21H16N2O5 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
4-(8,10-dioxo-9,19-diazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),2(6),7(11),13(18),14,16-hexaen-15-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C21H16N2O5/c24-14(6-7-15(25)26)9-4-5-13-12(8-9)16-18-17(20(27)23-21(18)28)10-2-1-3-11(10)19(16)22-13/h4-5,8,22H,1-3,6-7H2,(H,25,26)(H,23,27,28) |
Clé InChI |
PXBGCYWEALZWAZ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of PARP-1 Inhibitors
Introduction: Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage, playing a central role in the repair of single-strand breaks (SSBs). Its function is vital for maintaining genomic integrity. The inhibition of PARP-1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.
While the specific compound "Parp-1-IN-32" is not documented in publicly available scientific literature, this guide provides a comprehensive overview of the core mechanisms of action for well-characterized PARP-1 inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual pathways to elucidate the function and inhibition of PARP-1.
Core Mechanism of Action: Catalytic Inhibition and PARP Trapping
The therapeutic efficacy of PARP-1 inhibitors stems from a dual mechanism of action: the inhibition of PARP-1's catalytic activity and the trapping of PARP-1 on DNA.
-
Catalytic Inhibition: PARP-1 inhibitors are small molecules that typically bind to the catalytic domain of PARP-1, competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1] Upon detection of a DNA single-strand break, PARP-1 binds to the damaged site. In a normal cellular process, PARP-1 would then utilize NAD+ to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage.[2] By blocking the catalytic site, PARP inhibitors prevent PAR chain formation, thereby hindering the recruitment of the DNA repair machinery.[1]
-
PARP Trapping: Beyond simple catalytic inhibition, a more potent cytotoxic mechanism for many PARP inhibitors is the stabilization of the PARP-1/DNA complex.[3] After PARP-1 binds to a DNA break, its subsequent auto-PARylation causes it to dissociate from the DNA, allowing the repair process to proceed.[4] PARP inhibitors, by preventing this auto-PARylation, "trap" the PARP-1 enzyme at the site of the DNA lesion.[3] These trapped complexes are significant physical obstructions that can stall and collapse replication forks when encountered during DNA replication, leading to the formation of more lethal double-strand breaks (DSBs).[5] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, resulting in genomic instability and cell death.[6]
Quantitative Data Presentation
The potency and efficacy of PARP-1 inhibitors are quantified through various metrics, including enzymatic inhibition constants (IC50, Ki) and cellular cytotoxicity (IC50).
Table 1: Enzymatic Inhibitory Potency of Common PARP Inhibitors
This table summarizes the median inhibitory concentrations (IC50) and/or inhibition constants (Ki) of several clinically relevant PARP inhibitors against PARP-1 and PARP-2 enzymes. Lower values indicate higher potency.
| Inhibitor | PARP-1 Median IC50/Ki (nM) | PARP-2 Median IC50/Ki (nM) |
| Olaparib | 0.5 - 1 | 0.2 - 0.3 |
| Talazoparib | 0.5 - 1 | 0.2 |
| Rucaparib | 0.5 - 1 | 0.2 - 0.3 |
| Niraparib | 4 - 5 | 2 - 4 |
| Veliparib | 4 - 5 | 2 - 4 |
Data compiled from literature reports. Actual values may vary based on assay conditions.[7]
Table 2: Cytotoxic Activity (IC50) of PARP Inhibitors in Cancer Cell Lines
This table shows the half-maximal inhibitory concentration (IC50) for cell viability for various PARP inhibitors in different cancer cell lines, highlighting the increased sensitivity in cells with BRCA mutations (HR-deficient).
| Inhibitor | Cell Line | BRCA Status | Cytotoxicity IC50 (nM) |
| Veliparib | DLD1 | Wild-Type | >10,000 |
| DLD1 | BRCA2 -/- | ~1,000 | |
| SUM149PT | BRCA1 mutant | ~3,000 | |
| Olaparib | DLD1 | Wild-Type | ~10,000 |
| DLD1 | BRCA2 -/- | ~50 | |
| SUM149PT | BRCA1 mutant | ~1,000 | |
| Niraparib | DLD1 | Wild-Type | ~3,000 |
| DLD1 | BRCA2 -/- | ~10 | |
| SUM149PT | BRCA1 mutant | ~100 | |
| Rucaparib | DLD1 | Wild-Type | ~5,000 |
| DLD1 | BRCA2 -/- | ~20 | |
| SUM149PT | BRCA1 mutant | ~500 | |
| Talazoparib | DLD1 | Wild-Type | ~100 |
| DLD1 | BRCA2 -/- | <1 | |
| SUM149PT | BRCA1 mutant | ~1 |
Data adapted from Murai et al. (2014) and represent approximate values to illustrate relative potency.[8]
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of PARP-1 inhibitors. Below are representative protocols for key in vitro assays.
PARP-1 Enzymatic Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the enzymatic activity of PARP-1 and the potency of inhibitors. The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well microplate
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2)
-
Biotinylated NAD+
-
Test inhibitor (serial dilutions)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 0.2 N HCl)
-
Microplate reader
Procedure:
-
Plate Preparation: Use a pre-coated histone H4 microplate.
-
Inhibitor Addition: Add 12.5 µL of the test inhibitor at various concentrations (or vehicle control) to the appropriate wells.
-
Enzyme Addition: Prepare a PARP-1 enzyme/activated DNA mix in PARP Assay Buffer. Add 12.5 µL of this mix to each well.
-
Reaction Initiation: Add 25 µL of biotinylated NAD+ solution to each well to start the reaction. Incubate the plate for 30-60 minutes at room temperature.
-
Stopping the Reaction: Wash the plate 3-5 times with Wash Buffer to stop the reaction and remove unbound reagents.
-
Detection:
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate for 30-60 minutes at room temperature.
-
Wash the plate 3-5 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
-
Measurement: Add 100 µL of Stop Solution to each well. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to PARP-1 activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9]
Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of a PARP-1 inhibitor on cancer cell lines by assessing metabolic activity.
Materials:
-
Cancer cell lines (e.g., BRCA-proficient and -deficient)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test inhibitor (serial dilutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.[10]
-
Drug Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of the test inhibitor. Include a vehicle control.[10]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard culture conditions.[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[10]
PARP Trapping Assay (Fluorescence Polarization)
This protocol quantifies the ability of an inhibitor to trap PARP-1 on a DNA oligonucleotide using fluorescence polarization (FP).
Materials:
-
Recombinant human PARP-1 enzyme
-
Fluorescently labeled DNA oligonucleotide duplex
-
PARP Assay Buffer
-
NAD+ solution
-
Test inhibitor (serial dilutions)
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor.
-
Assay Setup:
-
Low FP control (No Trapping): PARP-1, DNA probe, NAD+, and vehicle (DMSO).
-
High FP control (Maximal Trapping): PARP-1, DNA probe, and vehicle (no NAD+).
-
Test Wells: PARP-1, DNA probe, NAD+, and serial dilutions of the inhibitor.
-
-
Reaction Steps:
-
Add PARP assay buffer, inhibitor/vehicle, PARP-1 enzyme, and the fluorescent DNA probe to the appropriate wells.
-
Incubate for 30 minutes at room temperature to allow PARP-1 to bind to the DNA and the inhibitor.[3]
-
Initiate the PARylation reaction by adding a concentrated solution of NAD+ to all wells except the "High FP control" wells.
-
Incubate for an additional 60 minutes to allow for auto-PARylation and dissociation of PARP-1 in the absence of a trapping inhibitor.[3]
-
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with the appropriate excitation and emission filters.
-
Data Analysis: The increase in FP signal is directly proportional to the amount of PARP-1 trapped on the DNA. Calculate the EC50 for PARP trapping by plotting the mP values against the logarithm of the inhibitor concentration.[3][11][12]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. PARP assay [assay-protocol.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Understanding tumour growth variability in breast cancer xenograft models identifies PARP inhibition resistance biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
The Discovery and Synthesis of Parp-1-IN-32: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of Parp-1-IN-32, a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document details the scientific rationale, synthetic route, and experimental protocols for the evaluation of this compound, presenting all quantitative data in structured tables and visualizing key processes with diagrams.
Introduction to PARP-1 and Its Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key nuclear enzyme involved in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] In the context of cancer, particularly in tumors with deficiencies in homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, resulting in double-strand breaks (DSBs) that cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[2] This mechanism has established PARP-1 as a significant target for anticancer drug development.[2]
Discovery of this compound (Compound 15)
This compound, also referred to as compound 15 in the scientific literature, emerged from a research program focused on the development of benzimidazole (B57391) carboxamide derivatives as PARP-1 inhibitors.[3] The core scaffold of these compounds is designed to mimic the nicotinamide (B372718) moiety of NAD+, the natural substrate of PARP-1, thereby competitively inhibiting its enzymatic activity.[2] The discovery process for this class of inhibitors typically involves a multi-step workflow.
The specific innovation leading to this compound was the exploration of tricycle benzimidazole analogs for enhanced inhibitory potency, with a focus on derivatives that could be radiolabeled for use in positron emission tomography (PET) imaging to monitor PARP-1 expression in vivo.[3]
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials. The detailed synthetic scheme is outlined below, based on the published literature.[3]
Experimental Protocol for Synthesis:
The synthesis of this compound (designated as compound 15) follows the same procedure as for a related compound (compound 10) in the cited literature, with compound 13 (159 mg, 0.5 mmol) used as the starting material.[3] The crude product was purified by silica (B1680970) gel column chromatography with an eluent of ethyl acetate-methanol (10:1) to yield this compound as a white solid (147 mg, 72% yield).[3]
-
Melting Point: 226.5-227.6 °C[3]
-
¹H NMR (300 MHz, DMSO-d₆): δ 8.46 (t, J = 5.7 Hz, 1H), 8.33 (s, 1H), 7.89-7.81 (m, 4H), 7.34 (t, J = 7.8 Hz, 1H), 7.25 (d, J = 8.4 Hz, 2H), 5.28 (s, 2H), 4.85 (dt, J = 47.1 Hz, 4.2 Hz, 2H), 4.76 (dt, J = 27.6 Hz, 4.2 Hz, 2H), 4.45 (m, 2H), 3.54 (m, 2H).[3]
Biological Activity and Quantitative Data
The inhibitory activity of this compound and related compounds against PARP-1 was evaluated using an in vitro enzymatic assay. The results demonstrate that the tricycle benzimidazole analogs generally exhibit higher potency than their benzimidazole counterparts.[3]
| Compound ID | Structure | PARP-1 IC₅₀ (nM) |
| 8 | Benzimidazole analog with fluoroethoxy substituent | 19.3 ± 2.1 |
| 10 | Benzimidazole analog with fluoroethyl triazole group | 64.3 ± 4.5 |
| 12 | Tricycle benzimidazole analog with fluoroethoxy substituent | 6.3 ± 0.8 |
| 15 (this compound) | Tricycle benzimidazole analog with fluoroethyl triazole group | 21.5 ± 1.7 |
Table 1: In vitro PARP-1 inhibitory activity of this compound and related analogs. Data sourced from the primary literature.[3]
Experimental Protocol for PARP-1 Inhibition Assay:
The PARP-1 inhibition assay was performed based on the method described by Putt and Hergenrother.[3] This type of assay typically involves the following steps:
-
Reagent Preparation: Prepare solutions of recombinant PARP-1 enzyme, activated DNA (to stimulate enzyme activity), NAD+ (the substrate, often biotinylated for detection), and serial dilutions of the inhibitor compounds (e.g., this compound).
-
Reaction Incubation: In a microplate, combine the PARP-1 enzyme, activated DNA, and the inhibitor at various concentrations. Initiate the enzymatic reaction by adding NAD+. The plate is then incubated to allow for poly(ADP-ribosyl)ation (PARylation).
-
Detection: The level of PARylation is quantified. If biotinylated NAD+ is used, this can be achieved by adding a streptavidin-conjugated reporter (e.g., horseradish peroxidase) followed by a chemiluminescent or colorimetric substrate.
-
Data Analysis: The signal intensity is measured, which is inversely proportional to the inhibitory activity of the compound. The data is then plotted to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Mechanism of Action and Signaling Pathway
This compound, like other inhibitors of its class, functions by competitively binding to the catalytic domain of PARP-1, preventing the synthesis of poly(ADP-ribose) chains. This disruption of PARP-1's enzymatic activity has significant downstream effects, particularly in the context of DNA damage repair.
In healthy cells, the repair of DSBs can proceed through the high-fidelity homologous recombination pathway. However, in cancer cells with deficient HRR, the accumulation of DSBs due to PARP-1 inhibition leads to genomic instability and ultimately, apoptosis.[2]
Conclusion
This compound is a potent, tricycle benzimidazole carboxamide-based inhibitor of PARP-1. Its discovery was part of a broader effort to develop novel therapeutics targeting the DNA damage response in cancer. The synthetic route is well-defined, and its biological activity has been quantified, demonstrating nanomolar potency against its target. This technical guide provides a comprehensive overview for researchers and drug development professionals interested in the science and application of PARP-1 inhibitors.
References
Unveiling Parp-1-IN-32: A Technical Guide on a Potential PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand DNA breaks. Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This technical guide provides a detailed overview of a specific PARP-1 inhibitor intermediate, herein referred to as Parp-1-IN-32, based on available chemical synthesis data. While direct public information for a compound explicitly named "this compound" is limited, this guide focuses on a synthesized intermediate, "Intermediate 32," which is a potential candidate for this designation based on its role in the development of novel PARP-1 inhibitors.
Chemical Structure and Properties
This compound, identified as "Intermediate 32" in the scientific literature, is chemically known as ethyl 4-(4-formylbenzyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate. Its chemical structure and key properties are summarized below.
| Property | Value |
| Chemical Name | ethyl 4-(4-formylbenzyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate |
| Molecular Formula | C₁₈H₁₉N₅O₃ |
| Molecular Weight | 369.38 g/mol |
| Appearance | Off-white solid |
Synthesis Protocol
The synthesis of this compound involves the reaction of 4-formylbenzoic acid with ethyl 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate.
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound ("Intermediate 32") is outlined in the publication "Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity". The general procedure involves the reductive amination of ethyl 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate with 4-formylbenzoic acid. The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) (DCM), in the presence of a reducing agent. The final product is then purified using flash chromatography.
References
The Dual Nature of PARP-1 Inhibition: A Technical Guide to its Enzymatic Activity and Therapeutic Targeting
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a compound specifically named "Parp-1-IN-32" did not yield any publicly available scientific literature or data. Therefore, this technical guide utilizes the well-characterized and clinically approved PARP1 inhibitor, Olaparib , as a representative molecule to explore the core principles of PARP1 inhibition, its enzymatic activity, and the methodologies used for its evaluation. The principles and experimental protocols described herein are broadly applicable to the study of other potent PARP1 inhibitors.
Introduction: The Critical Role of PARP1 in Genomic Integrity
Poly(ADP-ribose) polymerase 1 (PARP1) is a ubiquitously expressed nuclear enzyme that plays a pivotal role in maintaining genomic stability.[1][2] It is a key sensor of DNA single-strand breaks (SSBs), which are among the most common forms of DNA damage.[3] Upon detection of a DNA lesion, PARP1 binds to the damaged site and, using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate, catalyzes the synthesis and transfer of long, branched chains of poly(ADP-ribose) (PAR) to itself and various acceptor proteins, including histones.[4] This post-translational modification, known as PARylation, serves as a signaling scaffold, recruiting a multitude of DNA repair factors to the site of damage to orchestrate the base excision repair (BER) pathway.[3]
The inhibition of PARP1 has emerged as a groundbreaking therapeutic strategy in oncology, particularly for cancers harboring defects in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, such as those with mutations in the BRCA1 and BRCA2 genes.[5] This concept, termed "synthetic lethality," arises from the fact that cancer cells deficient in HR become critically dependent on PARP1-mediated repair for survival.[1] Inhibition of PARP1 in such cells leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, are converted into toxic DSBs. The inability to repair these DSBs through the compromised HR pathway results in genomic instability and, ultimately, cell death.[1]
This technical guide provides an in-depth overview of PARP1 enzymatic activity and the mechanism of action of its inhibitors, using Olaparib as a prime example. It details key experimental protocols for assessing inhibitor potency and visualizes the intricate signaling pathways involved.
Olaparib: A Prototypical PARP1 Inhibitor
Olaparib (brand name: Lynparza) is a potent, orally bioavailable inhibitor of both PARP1 and PARP2.[6][7] Its mechanism of action is twofold:
-
Catalytic Inhibition: Olaparib competitively binds to the NAD+ binding site in the catalytic domain of PARP1, preventing the synthesis of PAR. This abrogation of PARylation hinders the recruitment of downstream DNA repair proteins to the site of SSBs.[8]
-
PARP Trapping: Beyond catalytic inhibition, Olaparib "traps" PARP1 on the DNA at the site of the break.[9] This creates a cytotoxic DNA-protein complex that physically obstructs DNA replication and transcription, leading to the formation of lethal DSBs.
Quantitative Data for Olaparib
The inhibitory potency of Olaparib against PARP1 and PARP2 has been extensively characterized through various biochemical and cell-based assays.
| Parameter | Value | Assay Type | Reference |
| IC50 (PARP1) | 5 nM | Cell-free enzymatic assay | [6][7] |
| IC50 (PARP2) | 1 nM | Cell-free enzymatic assay | [6][7] |
| IC50 (Cell Viability) | 3.7-31 µM | MTT assay in breast cancer cell lines | [10] |
| IC50 (Colony Formation) | <0.01-2.5 µM | Colony formation assay in breast cancer cell lines | [10] |
Experimental Protocols for Assessing PARP1 Inhibition
The following are detailed methodologies for key experiments used to characterize the efficacy of PARP1 inhibitors like Olaparib.
Biochemical PARP1 Enzymatic Assay (ELISA-based)
This assay directly measures the catalytic activity of purified PARP1 and its inhibition by a test compound.
Principle: Histones are coated onto a microplate well. Recombinant PARP1, activated DNA, and NAD+ are added. The PARP1 enzyme poly(ADP-ribosyl)ates the histones. The amount of PAR formed is then quantified using an anti-PAR antibody, typically conjugated to an enzyme like horseradish peroxidase (HRP) for colorimetric detection.
Materials:
-
High-binding 96-well microplate
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., commercially available nicked calf thymus DNA)
-
Histone H1
-
NAD+
-
Test inhibitor (e.g., Olaparib) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Anti-PAR monoclonal antibody (e.g., 10H)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of the microplate with Histone H1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with blocking buffer for 1 hour at room temperature.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., Olaparib) to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Enzyme Reaction: Prepare a reaction mixture containing recombinant PARP1 (e.g., 10 nM), activated DNA (e.g., 1 µg/mL), and NAD+ (e.g., 100 µM) in assay buffer. Add this mixture to the wells to initiate the reaction.
-
Incubation: Incubate the plate for 1 hour at 30°C.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add the anti-PAR antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PARP1 Activity Assay (PARP Trapping Assay)
This assay measures the ability of an inhibitor to trap PARP1 at sites of DNA damage within cells.
Principle: Cells are treated with a DNA-damaging agent to induce SSBs and then with the test inhibitor. The amount of PARP1 that is "trapped" on the chromatin is then quantified, often by immunofluorescence or biochemical fractionation followed by Western blotting.
Materials:
-
Cancer cell line of interest (e.g., HeLa or a BRCA-deficient line)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)
-
Test inhibitor (e.g., Olaparib)
-
Formaldehyde (B43269) for fixing
-
Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against PARP1
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the DNA-damaging agent (e.g., 0.01% MMS) for a short period (e.g., 15 minutes) to induce SSBs.
-
Inhibitor Addition: Add the test inhibitor at various concentrations and incubate for a defined period (e.g., 1 hour).
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde for 15 minutes, followed by permeabilization with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Antibody Staining: Incubate the cells with the primary anti-PARP1 antibody overnight at 4°C, followed by incubation with the fluorescently labeled secondary antibody for 1 hour at room temperature. Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the intensity of the nuclear PARP1 staining in multiple cells for each condition. An increase in nuclear PARP1 intensity in the presence of the inhibitor indicates PARP trapping.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of PARP1 in DNA repair and the mechanism of its inhibition.
Caption: PARP1 activation at a single-strand break and recruitment of the Base Excision Repair machinery.
Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.
Conclusion
The inhibition of PARP1 represents a paradigm shift in cancer therapy, moving towards targeted treatments that exploit specific vulnerabilities of cancer cells. Olaparib, as a pioneering PARP inhibitor, has demonstrated the clinical potential of this approach. A thorough understanding of PARP1's enzymatic activity, its intricate role in DNA repair signaling, and the precise mechanisms of its inhibitors is paramount for the continued development of this class of drugs and for overcoming potential resistance mechanisms. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic power of PARP1 inhibition.
References
- 1. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 3. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olaparib - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
An In-Depth Technical Guide on PARP Trapping Efficiency
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "Parp-1-IN-32" is not available in the public domain as of December 2025. This guide provides a comprehensive overview of the principles and methodologies for assessing PARP trapping efficiency, utilizing data from well-characterized PARP inhibitors as illustrative examples.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR) network, playing a pivotal role in the repair of single-strand breaks (SSBs). The therapeutic targeting of PARP1 has emerged as a highly successful strategy in oncology, particularly for cancers harboring defects in homologous recombination (HR), such as those with BRCA1/2 mutations. Initially, the mechanism of action of PARP inhibitors (PARPis) was attributed solely to their catalytic inhibition, which prevents the synthesis of poly(ADP-ribose) (PAR) chains and subsequent recruitment of DNA repair machinery.
However, a more profound understanding has revealed a second, more cytotoxic mechanism: the trapping of PARP1 on DNA. This phenomenon occurs when a PARPi binds to the catalytic site of PARP1 that is already associated with a DNA break. The inhibitor-bound PARP1 is "trapped" in a stable complex on the DNA, creating a physical obstruction that can lead to replication fork collapse and the formation of highly toxic double-strand breaks (DSBs).[1] This trapping effect is now considered a critical determinant of the clinical efficacy of different PARP inhibitors.[2] The efficiency of PARP trapping varies significantly among different inhibitors and is a key parameter in their preclinical evaluation.[3]
This technical guide provides an in-depth exploration of PARP trapping, including detailed experimental protocols for its quantification, comparative data for established PARP inhibitors, and visualizations of the underlying molecular pathways and experimental workflows.
Data Presentation: Comparative PARP Trapping Efficiency and Cytotoxicity
The following tables summarize quantitative data for several well-characterized PARP inhibitors, highlighting the correlation between PARP trapping potency and cellular cytotoxicity.
Table 1: Comparative PARP Trapping Potency of Clinical PARP Inhibitors
| PARP Inhibitor | Trapping EC50 (nM)* | Relative Trapping Potency |
| Talazoparib | ~2 | Very High |
| Niraparib | ~20 | High |
| Olaparib | ~30 | Moderate |
| Rucaparib | ~30 | Moderate |
| Veliparib | >1000 | Low |
*EC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal PARP trapping effect in biochemical assays. Data is compiled from publicly available sources and may vary based on the specific assay conditions.
Table 2: Comparative Cytotoxicity of PARP Inhibitors in Cancer Cell Lines
| PARP Inhibitor | Cell Line | Cancer Type | IC50 (µM)** |
| Olaparib | Bcap37 | Breast Cancer | Varies with paclitaxel (B517696) co-treatment |
| Olaparib | NGP | Neuroblastoma | ~5 |
| Olaparib | ES | Ewing Sarcoma | ~2.5 |
| Parp1-IN-6 | MCF-7 | Breast Cancer | 0.7 |
| Parp1-IN-6 | HepG2 | Liver Cancer | 0.9 |
| Parp1-IN-6 | HeLa | Cervical Cancer | 1.1 |
| Parp1-IN-6 | SK-OV-3 | Ovarian Cancer | 1.7 |
**IC50 values represent the concentration of the inhibitor that causes 50% inhibition of cell viability and are dependent on the assay duration and specific cell line.
Signaling Pathways and Experimental Workflows
PARP1 Signaling in Single-Strand Break Repair and the Mechanism of PARP Trapping
Caption: Mechanism of PARP1 Trapping by PARP Inhibitors.
General Experimental Workflow for a Cell-Based PARP Trapping Assay
References
An In-depth Technical Guide on the Selectivity of a PARP-1 Inhibitor
To the Researcher, Scientist, or Drug Development Professional,
This technical guide is designed to provide a comprehensive overview of the selectivity profile of a Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitor. Our investigation for a compound specifically designated "Parp-1-IN-32" did not yield publicly available data regarding its chemical structure or its inhibitory activity against PARP1 and PARP2. This designation may be an internal, non-public identifier.
In lieu of specific data for "this compound," and to fulfill the core requirements of your request, this guide will utilize a well-characterized and highly selective PARP1 inhibitor, AZD5305 (Saruparib), as a representative example. The principles, experimental methodologies, and data presentation formats detailed herein are directly applicable to the evaluation of any PARP inhibitor's selectivity.
Introduction to PARP-1 and PARP-2 Selectivity
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair. Of the 17 members of the PARP family, PARP1 and PARP2 are the best characterized and are both activated by DNA damage, playing significant roles in the repair of single-strand breaks (SSBs). The inhibition of PARP1 and PARP2 has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.
While early-generation PARP inhibitors target both PARP1 and PARP2, there is a growing body of evidence suggesting that selective inhibition of PARP1 may offer a better therapeutic window. Inhibition of PARP2 has been linked to hematological toxicity. Therefore, the development of next-generation PARP inhibitors has focused on achieving high selectivity for PARP1 over PARP2 to minimize off-target effects and improve patient outcomes.
Quantitative Selectivity Data: AZD5305 (Saruparib)
The following table summarizes the in vitro inhibitory potency of AZD5305 against PARP1 and PARP2, highlighting its significant selectivity for PARP1.
| Inhibitor | Target | IC50 (nM) | Selectivity (PARP2 IC50 / PARP1 IC50) |
| AZD5305 (Saruparib) | PARP1 | 1.55 | ~421-fold |
| PARP2 | 653 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Experimental Protocols
The determination of PARP inhibitor selectivity relies on robust biochemical and cellular assays. The following are detailed methodologies for key experiments.
Biochemical Enzymatic Assay (PARylation Assay)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified PARP1 and PARP2.
Objective: To determine the IC50 values of an inhibitor against PARP1 and PARP2.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histones (acceptor protein)
-
Biotinylated NAD+ (substrate)
-
Activated DNA (e.g., single-strand breaks)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-coated plates
-
Detection reagent (e.g., Europium-labeled anti-biotin antibody)
-
Test inhibitor (e.g., AZD5305)
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of PARP1 and PARP2 enzymes, histones, and activated DNA in assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in DMSO and then dilute in assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the PARP enzyme, histones, activated DNA, and the test inhibitor at various concentrations.
-
Substrate Addition: Initiate the PARylation reaction by adding biotinylated NAD+.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a potent PARP inhibitor at a high concentration (e.g., Olaparib).
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated PAR chains to bind.
-
Signal Measurement: After washing, add a detection reagent (e.g., Europium-labeled anti-biotin antibody) and measure the signal using a suitable plate reader.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay
Cellular assays are crucial to confirm that the inhibitor can effectively engage its target within a biological system.
Objective: To measure the inhibitor's ability to engage PARP1 and PARP2 in live cells.
Materials:
-
Cancer cell line (e.g., with a BRCA mutation)
-
Test inhibitor
-
Antibodies specific for PARP1 and PARP2
-
Lysis buffer
-
Western blot reagents
Procedure:
-
Cell Culture and Treatment: Culture the chosen cell line to a suitable confluence and treat with a range of concentrations of the test inhibitor for a specified duration.
-
Cell Lysis: Harvest the cells and lyse them using an appropriate lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against PARP1, PARP2, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with a suitable secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for PARP1 and PARP2 relative to the loading control to assess the level of target engagement.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to PARP inhibitor selectivity.
Caption: Experimental workflow for determining PARP inhibitor selectivity.
Caption: Simplified signaling pathway of PARP1/2 in DNA repair and the effect of a selective inhibitor.
Conclusion
The development of highly selective PARP1 inhibitors like AZD5305 represents a significant advancement in targeted cancer therapy. By minimizing the inhibition of PARP2, these next-generation inhibitors aim to reduce treatment-associated toxicities while maintaining potent anti-tumor efficacy in cancers with homologous recombination deficiencies. The experimental protocols and data analysis methods outlined in this guide provide a robust framework for the preclinical evaluation of PARP inhibitor selectivity, a critical step in the development of safer and more effective cancer therapeutics.
Elucidating the Role of PARP-1 Inhibition in Single-Strand Break Repair: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific inhibitor designated "Parp-1-IN-32" is not publicly available. This guide provides a comprehensive overview of the well-established effects of PARP-1 inhibitors on the single-strand break repair (SSBR) pathway, drawing upon general knowledge and publicly available data for this class of molecules. The quantitative data and experimental protocols presented are representative examples to illustrate the evaluation of a typical PARP-1 inhibitor.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs).[1][2] SSBs are among the most frequent forms of DNA damage, and their efficient repair is vital for maintaining genomic integrity.[1][3] PARP-1 acts as a primary sensor for SSBs, binding to the site of damage and initiating a signaling cascade that recruits other DNA repair proteins.[1][4] The inhibition of PARP-1 has emerged as a promising therapeutic strategy, especially in oncology, by disrupting this critical repair pathway.[5] This technical guide delves into the core aspects of PARP-1's function in SSBR and the consequences of its inhibition.
The Role of PARP-1 in Single-Strand Break Repair
PARP-1 is a key player in the base excision repair (BER) pathway, a major route for repairing SSBs.[2][6] Its function can be broken down into several key steps:
-
Damage Recognition and Binding: PARP-1's zinc finger domains recognize and bind to the DNA at the site of a single-strand break.[6][7]
-
Catalytic Activation: Upon binding to damaged DNA, the catalytic activity of PARP-1 is stimulated by over 1000-fold.[4]
-
PARylation: Activated PARP-1 utilizes NAD+ as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself (auto-PARylation) and other nearby proteins, including histones.[1][4][8]
-
Recruitment of Repair Machinery: The negatively charged PAR chains act as a scaffold, recruiting other essential components of the SSBR machinery. A key protein recruited is X-ray repair cross-complementing protein 1 (XRCC1), which in turn brings in other factors like DNA ligase III, DNA polymerase beta, and polynucleotide kinase phosphatase (PNKP).[1][7]
-
Chromatin Remodeling: PARylation leads to the relaxation of chromatin structure, making the damaged DNA more accessible to the repair enzymes.[7]
-
Release and Repair Completion: Following sufficient PAR synthesis, the accumulation of negative charge causes PARP-1 to dissociate from the DNA, allowing the recruited repair factors to access the break and complete the repair process.[3][8] The PAR chains are subsequently degraded by Poly(ADP-ribose) glycohydrolase (PARG).[3][8]
Mechanism of Action of PARP-1 Inhibitors
PARP-1 inhibitors are small molecules that primarily act by competing with NAD+ for the catalytic domain of PARP-1.[9] This competitive inhibition prevents the synthesis of PAR, thereby disrupting the SSBR pathway. The consequences of this inhibition are twofold:
-
Enzymatic Inhibition: The most direct effect is the cessation of PAR production. This prevents the recruitment of XRCC1 and other downstream repair factors to the site of the SSB, effectively stalling the repair process.[6]
-
PARP Trapping: Some PARP inhibitors not only block the catalytic activity but also "trap" the PARP-1 enzyme on the DNA at the site of the break.[9] This trapped PARP-1-DNA complex can be a significant obstacle to DNA replication. When a replication fork encounters this complex, it can lead to fork collapse and the formation of a more cytotoxic double-strand break (DSB).
In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these resulting DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality and is the basis for the clinical use of PARP inhibitors in certain cancers.[5]
Quantitative Data for a Representative PARP-1 Inhibitor
The following table summarizes hypothetical quantitative data for a novel PARP-1 inhibitor, "Exemplar-IN-1," to illustrate the typical parameters evaluated during its characterization.
| Parameter | Value | Description |
| Biochemical Potency | ||
| PARP-1 IC50 | 1.5 nM | Concentration of inhibitor required to reduce the enzymatic activity of purified PARP-1 by 50%. |
| PARP-2 IC50 | 25 nM | Concentration of inhibitor required to reduce the enzymatic activity of purified PARP-2 by 50%. |
| Cellular Activity | ||
| Cellular PARylation IC50 | 5 nM | Concentration of inhibitor required to reduce cellular PAR levels by 50% in response to a DNA damaging agent. |
| Cytotoxicity | ||
| Cell Viability (BRCA1-mutant cell line) | 10 nM | Concentration of inhibitor that reduces cell viability by 50% in a cancer cell line with a BRCA1 mutation. |
| Cell Viability (Wild-type cell line) | >10 µM | Concentration of inhibitor that reduces cell viability by 50% in a cell line with functional BRCA1. |
| Pharmacokinetics | ||
| Oral Bioavailability (mouse) | 45% | The fraction of the ingested dose of the inhibitor that reaches systemic circulation. |
| Half-life (mouse) | 8 hours | The time required for the concentration of the inhibitor in the body to be reduced by half. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a PARP-1 inhibitor's efficacy and mechanism of action.
In Vitro PARP-1 Enzymatic Assay
Objective: To determine the IC50 of the inhibitor against purified PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (as a substrate for PARylation)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)
-
Test inhibitor (e.g., this compound)
-
Assay buffer
Procedure:
-
Coat a 96-well streptavidin plate with histone H1.
-
Add a solution containing recombinant PARP-1 and the test inhibitor at various concentrations to the wells.
-
Initiate the PARylation reaction by adding biotinylated NAD+.
-
Incubate the plate to allow for the enzymatic reaction to proceed.
-
Wash the plate to remove unbound reagents.
-
Add an anti-PAR antibody-HRP conjugate and incubate.
-
Wash the plate again.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cellular PARylation Assay (Western Blot)
Objective: To measure the inhibition of cellular PARP activity.
Materials:
-
Cancer cell line (e.g., HeLa)
-
DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)
-
Test inhibitor
-
Lysis buffer
-
SDS-PAGE gels and transfer apparatus
-
Primary antibodies: anti-PAR, anti-PARP-1, anti-actin (as a loading control)
-
Secondary antibody-HRP conjugate
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to approximately 80% confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time.
-
Induce DNA damage by treating the cells with a DNA damaging agent.
-
Harvest the cells and prepare whole-cell lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of PARylation relative to the total PARP-1 and loading control.
Cell Viability Assay
Objective: To assess the cytotoxic effect of the inhibitor on cancer cells.
Materials:
-
Cancer cell lines (e.g., a BRCA-deficient line and a wild-type line)
-
Cell culture medium and supplements
-
Test inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor.
-
Incubate the cells for a period of time (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Normalize the data to untreated control cells and plot the cell viability against the inhibitor concentration to determine the IC50.
Visualizations
Signaling Pathway of PARP-1 in Single-Strand Break Repair
Caption: PARP-1 signaling in single-strand break repair.
Experimental Workflow for Evaluating a PARP-1 Inhibitor
Caption: Workflow for PARP-1 inhibitor evaluation.
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(ADP-Ribose) Polymerase 1 Accelerates Single-Strand Break Repair in Concert with Poly(ADP-Ribose) Glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preliminary Studies on a Novel PARP-1 Inhibitor: A Technical Guide
Introduction
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage. It is a key player in multiple DNA repair pathways, including base excision repair (BER), non-homologous end joining (NHEJ), and homologous recombination (HR).[1][2] Upon detecting a DNA strand break, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process known as PARylation.[3][4] This PARylation signal recruits other DNA repair proteins to the site of damage.[1][2] Given its central role in DNA repair, PARP-1 has emerged as a significant target for cancer therapy.[5] Inhibitors of PARP-1 (PARPis) have shown particular efficacy in cancers with deficiencies in the HR pathway, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[1] This guide outlines a framework for the preliminary investigation of a novel PARP-1 inhibitor, designated here as Parp-1-IN-32.
Data Presentation
The initial characterization of a novel PARP-1 inhibitor like this compound would involve quantifying its enzymatic and cellular activities. The following tables provide a template for summarizing such quantitative data.
Table 1: In Vitro Enzymatic Activity of this compound
| Assay Type | Parameter | This compound | Control PARPi |
| PARP-1 Catalytic Assay | IC₅₀ (nM) | [Insert Value] | [Insert Value] |
| PARP-2 Catalytic Assay | IC₅₀ (nM) | [Insert Value] | [Insert Value] |
| PARP Trapping Assay | Relative Trapping Efficiency | [Insert Value] | [Insert Value] |
| Kinase Panel Screen | Selectivity Profile | [Insert Data] | [Insert Data] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate higher potency. PARP trapping refers to the ability of some PARP inhibitors to trap PARP-1 on DNA, leading to increased cytotoxicity.
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Genotype | Assay Type | Parameter | This compound | Control PARPi |
| BRCA1-deficient | BRCA1-/- | Cell Viability | GI₅₀ (µM) | [Insert Value] | [Insert Value] |
| BRCA-proficient | BRCA1+/+ | Cell Viability | GI₅₀ (µM) | [Insert Value] | [Insert Value] |
| BRCA1-deficient | BRCA1-/- | Apoptosis | % Apoptotic Cells | [Insert Value] | [Insert Value] |
| BRCA-proficient | BRCA1+/+ | Apoptosis | % Apoptotic Cells | [Insert Value] | [Insert Value] |
| Various | N/A | PARylation Inhibition | EC₅₀ (µM) | [Insert Value] | [Insert Value] |
GI₅₀ is the concentration of the compound that causes 50% growth inhibition. A lower GI₅₀ in BRCA-deficient cells compared to proficient cells indicates synthetic lethality. EC₅₀ for PARylation inhibition is the concentration required to reduce cellular PAR levels by 50%.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are outlines for key experiments in the preliminary study of a novel PARP-1 inhibitor.
PARP-1 Catalytic Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the catalytic activity of PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (substrate)
-
³²P-NAD⁺ (co-substrate)
-
This compound and control PARPi at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, activated DNA, and histone H1.
-
Add varying concentrations of this compound or control PARPi to the reaction mixture.
-
Initiate the reaction by adding recombinant PARP-1 enzyme and ³²P-NAD⁺.
-
Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold TCA to precipitate the proteins.
-
Filter the precipitate and wash with TCA.
-
Measure the incorporation of ³²P into histone H1 using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value by non-linear regression analysis.
Cellular PARylation Assay (Immunofluorescence)
Objective: To assess the ability of this compound to inhibit PARP-1 activity within cells.
Materials:
-
Cancer cell lines (e.g., BRCA1-deficient and proficient)
-
Cell culture medium and supplements
-
This compound and control PARPi
-
DNA damaging agent (e.g., H₂O₂)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against PAR (poly(ADP-ribose))
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or control PARPi for a specified time (e.g., 1 hour).
-
Induce DNA damage by treating with H₂O₂ for a short period (e.g., 10 minutes).
-
Fix the cells with paraformaldehyde, followed by permeabilization.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-PAR antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity of PAR to determine the extent of PARylation inhibition.
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental designs.
PARP-1 Signaling in DNA Single-Strand Break Repair
Caption: PARP-1 activation and signaling at a DNA single-strand break.
Experimental Workflow for Characterizing this compound
Caption: A typical workflow for the preliminary in vitro evaluation of a novel PARP-1 inhibitor.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. researchgate.net [researchgate.net]
The Potent PARP-1 Inhibitor, AG14361: A Technical Overview for Cancer Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data and methodologies associated with the potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, AG14361. This document serves as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of PARP-1 inhibition in oncology.
Core Compound Profile: AG14361
AG14361 is a highly potent and selective inhibitor of the PARP-1 enzyme, a key player in the cellular response to DNA damage. By targeting PARP-1, AG14361 disrupts the repair of single-strand DNA breaks, leading to the accumulation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This mechanism, known as synthetic lethality, forms the basis of its therapeutic potential. Furthermore, AG14361 has demonstrated significant chemosensitization and radiosensitization effects, enhancing the efficacy of various DNA-damaging agents.
Quantitative Preclinical Data
The following tables summarize the in vitro efficacy of AG14361 as a single agent and in combination with chemotherapeutic agents across various cancer cell lines.
Table 1: In Vitro Efficacy of AG14361 as a Single Agent
| Cell Line | Cancer Type | BRCA1 Status | IC50 (µM) | Reference |
| UWB1.289 | Ovarian Cancer | Mutated | ~1 | [1] |
| SNU-251 | Ovarian Cancer | Mutated | ~5 | [1] |
| A2780 | Ovarian Cancer | Wild-Type | ~20 | [1] |
| SKOV3 | Ovarian Cancer | Wild-Type | >50 | [1] |
Table 2: Chemosensitization Effect of AG14361 in Combination with Temozolomide (B1682018)
| Cell Line | Cancer Type | Mismatch Repair (MMR) Status | AG14361 Concentration (µM) | Temozolomide GI50 (µM) - Alone | Temozolomide GI50 (µM) - with AG14361 | Potentiation Factor | Reference |
| HCT-Ch3 | Colorectal | Proficient | 0.4 | 150 | 100 | 1.5 | [2] |
| HCT116 | Colorectal | Deficient | 0.4 | 800 | 150 | 5.2 | [2] |
| A2780 | Ovarian | Proficient | 0.4 | 200 | 60 | 3.3 | [2] |
| CP70 | Ovarian | Deficient | 0.4 | 1000 | 270 | 3.7 | [2] |
| CP70-ch3 | Ovarian | Proficient | 0.4 | 250 | 125 | 2.0 | [2] |
| CP70-ch2 | Ovarian | Deficient | 0.4 | 1200 | 300 | 4.0 | [2] |
Table 3: Chemosensitization Effect of AG14361 in Combination with Topotecan
| Cell Line | Cancer Type | PARP-1 Status | AG14361 Concentration (µM) | Topotecan GI50 (nM) - Alone | Topotecan GI50 (nM) - with AG14361 | Potentiation Factor | Reference |
| PARP-1+/+ MEFs | Mouse Embryonic Fibroblast | Wild-Type | 0.4 | 65 | 21 | >3.0 | |
| PARP-1-/- MEFs | Mouse Embryonic Fibroblast | Knockout | 0.4 | 21 | 15 | <1.4 |
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental procedures are crucial for a comprehensive understanding of AG14361's therapeutic potential.
Caption: PARP-1 Signaling in Base Excision Repair and Inhibition by AG14361.
Caption: Preclinical Evaluation Workflow for a PARP-1 Inhibitor like AG14361.
Detailed Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay
This protocol is adapted from established methods for determining cell density based on the measurement of cellular protein content.[3][4][5][6][7]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA), 10% (w/v) and 50% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of AG14361 and/or other chemotherapeutic agents in complete culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 72 hours).
-
Cell Fixation: After incubation, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by inverting the plate and tapping it on a paper towel. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well and place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control wells. Determine the GI50 (concentration causing 50% growth inhibition) values using appropriate software.
Alkaline Elution Assay for DNA Single-Strand Breaks
This protocol provides a method for quantifying DNA single-strand breaks induced by DNA-damaging agents and the effect of PARP inhibitors on their repair.[8][9][10][11][12]
Materials:
-
Polyvinylchloride filters (2 µm pore size)
-
Elution pump
-
Fraction collector
-
Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)
-
Washing solution (e.g., 0.02 M EDTA, pH 10.0)
-
Elution buffer (e.g., 0.1 M tetrapropylammonium (B79313) hydroxide, 0.02 M EDTA, pH 12.1)
-
DNA-intercalating dye (e.g., Hoechst 33258)
-
Fluorometer
Procedure:
-
Cell Treatment and Labeling: Pre-label cellular DNA by incubating cells with a radioactive precursor (e.g., [¹⁴C]thymidine) for one cell cycle. Treat cells with the DNA-damaging agent (e.g., temozolomide) with or without AG14361 for the desired time.
-
Cell Lysis on Filter: After treatment, harvest the cells and load them onto a polyvinylchloride filter. Lyse the cells by passing the lysis solution through the filter. This leaves the DNA on the filter.
-
Washing: Wash the DNA on the filter with the washing solution to remove any remaining cellular debris.
-
Alkaline Elution: Elute the DNA from the filter using the alkaline elution buffer at a constant flow rate. The rate of elution is proportional to the number of single-strand breaks. Collect fractions at regular intervals.
-
DNA Quantification: Quantify the amount of DNA in each fraction and the amount remaining on the filter using a DNA-intercalating dye and a fluorometer.
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. The slope of the elution curve is proportional to the number of DNA single-strand breaks. Compare the elution rates of treated cells to control cells to determine the extent of DNA damage.
PARP Activity Assay (Radiometric)
This assay measures the incorporation of radiolabeled NAD+ into acid-precipitable macromolecules, which is a direct measure of PARP activity.[13][14]
Materials:
-
Cell lysates or purified PARP enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Activated DNA (DNase I-treated calf thymus DNA)
-
[³²P]-NAD+
-
Trichloroacetic acid (TCA), 20% (w/v)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, activated DNA, and the cell lysate or purified PARP enzyme. Add the PARP inhibitor (AG14361) at various concentrations.
-
Initiation of Reaction: Start the reaction by adding [³²P]-NAD+. Incubate at room temperature for a defined period (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold 20% TCA to precipitate the proteins and any PAR chains attached to them.
-
Washing: Pellet the precipitate by centrifugation. Wash the pellet with 20% TCA to remove unincorporated [³²P]-NAD+.
-
Quantification: Resuspend the pellet in a suitable buffer and transfer it to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the PARP activity as the amount of [³²P]-NAD+ incorporated per unit of protein per unit of time. Determine the IC50 of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
AG14361 is a potent PARP-1 inhibitor with significant potential as a cancer therapeutic, both as a standalone agent in tumors with specific DNA repair deficiencies and as a chemosensitizing and radiosensitizing agent. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigation of AG14361 and other PARP-1 inhibitors. The detailed methodologies for key in vitro and in vivo assays will be instrumental for researchers aiming to evaluate the efficacy and mechanism of action of this class of compounds. The provided visualizations of the PARP-1 signaling pathway and a typical preclinical screening workflow offer a clear conceptual framework for ongoing and future research in this promising area of oncology drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel poly(ADP-ribose) polymerase-1 inhibitor, AG14361, restores sensitivity to temozolomide in mismatch repair-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of DNA single-strand breaks by alkaline elution and fluorometric DNA quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Evaluating nanobiomaterial-induced DNA strand breaks using the alkaline comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. signosisinc.com [signosisinc.com]
- 14. PARP: Activity Assays [bio-techne.com]
Methodological & Application
Characterization of Parp-1-IN-32: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It plays a pivotal role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Upon detecting a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly (ADP-ribose) (PAR) from its substrate, NAD+.[3][4][5] This PARylation event serves as a scaffold to recruit other DNA repair factors, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage.[1]
Inhibition of PARP1 has emerged as a powerful therapeutic strategy, particularly for cancers with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1 or BRCA2 mutations. The mechanism, known as synthetic lethality, relies on the fact that inhibiting PARP1-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In HR-deficient cancer cells, these DSBs cannot be repaired efficiently, leading to genomic instability and cell death.
A key mechanism of action for many potent PARP inhibitors (PARPi) is "PARP trapping."[6] This occurs when the inhibitor not only blocks the enzyme's catalytic activity but also stabilizes the PARP1-DNA complex, preventing its dissociation from chromatin.[6] This trapped complex is a significant physical obstacle to DNA replication and transcription, proving to be even more cytotoxic than the loss of PARP1's enzymatic function alone.[6][7]
These application notes provide detailed protocols for the in vitro characterization of Parp-1-IN-32 , a novel PARP1 inhibitor. The protocols cover both a biochemical assay to determine its enzymatic inhibitory potency and a cell-based assay to quantify its PARP1 trapping efficiency.
PARP1 Signaling and Inhibition Mechanism
The diagram below illustrates the central role of PARP1 in DNA single-strand break repair and the dual mechanism of action of a PARP inhibitor like this compound, which involves both catalytic inhibition and PARP trapping.
Quantitative Data Summary
This table summarizes the key in vitro parameters for this compound. The data presented are for illustrative purposes and should be determined experimentally using the protocols provided below.
| Assay Type | Parameter | This compound (Example Value) | Comparative Inhibitor (Olaparib) |
| Biochemical (Enzymatic) | IC₅₀ | 1.2 nM | 7.5 nM[8] |
| Cell-Based (PARP Trapping) | EC₅₀ | 15 nM | ~30-100 nM (Varies by cell line) |
| Cell-Based (Cytotoxicity) | IC₅₀ | 25 nM (BRCA1-mutant cells) | 2.06 nM (MDA-MB-436 cells)[9] |
| IC₅₀ | >10 µM (BRCA-proficient cells) | 3.7-31 µM (Various cell lines)[10] |
Experimental Protocols
Protocol 1: Biochemical PARP1 Enzymatic Assay (Colorimetric)
This protocol determines the concentration of this compound required to inhibit 50% of PARP1 enzymatic activity (IC₅₀) in a purified system. The assay measures the PARylation of histone H4 coated on a microplate.[8]
Workflow Diagram:
Materials:
-
Recombinant Human PARP1 Enzyme
-
Activated DNA
-
Histone H4-coated 96-well microplate
-
This compound (dissolved in DMSO)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
PARP Assay Buffer (e.g., 50 mM Tris pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in Wash Buffer)
-
Primary Antibody: Anti-pADPr (poly-ADP-ribose) monoclonal antibody
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 0.2N HCl)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in PARP Assay Buffer. A typical starting concentration range is 0.01 nM to 1 µM. Ensure the final DMSO concentration in the well is ≤1%.
-
Assay Setup: To the wells of the histone H4-coated microplate, add reagents in the following order:
-
25 µL of PARP Assay Buffer.
-
12.5 µL of diluted this compound or vehicle control (DMSO in assay buffer).
-
12.5 µL of a pre-mixed solution containing PARP1 enzyme and activated DNA.
-
-
Reaction Initiation: Initiate the PARylation reaction by adding 25 µL of NAD+ solution (e.g., 10 µM final concentration).
-
Incubation: Mix gently and incubate the plate for 30-60 minutes at 30°C.
-
Washing: Stop the reaction by washing the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Add 100 µL of anti-pADPr antibody (diluted in Blocking Buffer) to each well and incubate for 60 minutes at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate four times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for approximately 15 minutes, or until sufficient color develops.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to PARP1 activity. Plot the percentage of inhibition against the log concentration of this compound and use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol 2: Cell-Based PARP1 Trapping Assay (Western Blot)
This protocol quantifies the amount of PARP1 physically trapped on chromatin in cells treated with this compound. The method involves cellular fractionation to isolate chromatin-bound proteins, followed by Western blot analysis.[6]
Workflow Diagram:
Materials:
-
Cancer cell line (e.g., HeLa or a BRCA-mutant line like MDA-MB-436)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell fractionation buffer kit (containing cytoplasmic, nuclear, and chromatin lysis buffers) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Anti-PARP1 and Anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 10 cm dishes and grow to 70-80% confluency. Treat the cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for 2-4 hours.
-
Cell Harvesting: Harvest cells by scraping into cold PBS. Centrifuge to pellet the cells and wash once with cold PBS.
-
Cellular Fractionation: Perform sequential extraction of cytoplasmic, nuclear soluble, and chromatin-bound proteins using a commercial fractionation kit or established protocols.[6] Ensure protease and phosphatase inhibitors are added to all buffers. The final pellet contains the chromatin-bound proteins.
-
Protein Quantification: Solubilize the chromatin-bound protein pellet in a suitable buffer (e.g., RIPA buffer). Determine the protein concentration of each sample using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein amount for each sample (e.g., load 20-30 µg per lane).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with a primary antibody against PARP1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with a primary antibody against Histone H3 as a loading control for the chromatin fraction.
-
Data Analysis:
-
Perform densitometric analysis of the PARP1 and Histone H3 bands using image analysis software (e.g., ImageJ).
-
Normalize the PARP1 band intensity to the corresponding Histone H3 band intensity for each sample.
-
Express the amount of trapped PARP1 as a fold change relative to the vehicle-treated control.
-
Plot the normalized trapped PARP1 against the log concentration of this compound to determine the EC₅₀ (the concentration that results in 50% of the maximal trapping effect).
-
References
- 1. PARP assay [assay-protocol.com]
- 2. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1 - Wikipedia [en.wikipedia.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 9. ascopubs.org [ascopubs.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
Application Notes and Protocols for PARP-1 Inhibition in Breast Cancer Cell Lines
A Note on the PARP-1 Inhibitor "Parp-1-IN-32"
Initial searches for the specific compound "this compound" (CAS No. 374069-33-7) did not yield publicly available experimental data regarding its specific application and efficacy in breast cancer cell lines. While listed by chemical suppliers as a PARP-1 inhibitor for research purposes, detailed studies outlining its biological effects, such as IC50 values, and specific protocols for its use in breast cancer models, are not readily accessible in the public domain.
Therefore, to fulfill the core requirements of this request for detailed application notes and protocols, we will focus on a well-characterized and clinically relevant PARP-1 inhibitor, Olaparib , for which extensive data in breast cancer cell lines is available. The principles, experimental setups, and data analysis methods described herein are broadly applicable to the study of other PARP-1 inhibitors.
Application of Olaparib in Breast Cancer Cell Lines
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant efficacy in the treatment of cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, notably those with BRCA1 or BRCA2 mutations. Olaparib is a potent inhibitor of PARP-1, PARP-2, and PARP-3, and it induces synthetic lethality in cancer cells with impaired HR repair. This document provides an overview of its application, quantitative data, and detailed experimental protocols for its use in breast cancer cell line research.
Data Presentation: Efficacy of Olaparib in Breast Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Olaparib in various breast cancer cell lines, illustrating its differential efficacy based on BRCA and HR status.
| Cell Line | Subtype | BRCA1 Status | BRCA2 Status | Olaparib IC50 (µM) | Reference |
| MDA-MB-436 | Triple-Negative | Mutant | Wild-Type | 0.004 | |
| HCC1937 | Triple-Negative | Mutant | Wild-Type | >10 | |
| MDA-MB-231 | Triple-Negative | Wild-Type | Wild-Type | ~5 | |
| MDA-MB-468 | Triple-Negative | Wild-Type | Wild-Type | ~2.5 | |
| SKBR3 | HER2+ | Wild-Type | Wild-Type | ~1 | |
| JIMT1 | HER2+ | Wild-Type | Wild-Type | ~1 | |
| MCF-7 | ER+ | Wild-Type | Wild-Type | ~11 | |
| BT474 | ER+/HER2+ | Wild-Type | Wild-Type | ~15 |
Note: IC50 values can vary between studies depending on the assay conditions (e.g., incubation time, cell density). The data presented here is a representative summary.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is used to determine the cytotoxic effect of a PARP-1 inhibitor on breast cancer cell lines and to calculate the IC50 value.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-436, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
PARP-1 inhibitor (Olaparib) dissolved in DMSO
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the PARP-1 inhibitor in complete growth medium. The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Reading: For MTS assays, read the absorbance at 490 nm. For MTT assays, first solubilize the formazan (B1609692) crystals with 100 µL of DMSO or solubilization buffer, and then read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
Western Blot Analysis for PARP-1 Activity (PARylation)
This protocol assesses the inhibitory effect of a PARP-1 inhibitor on its enzymatic activity by measuring the levels of poly(ADP-ribose) (PAR) chains.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
PARP-1 inhibitor (Olaparib)
-
DNA damaging agent (e.g., H2O2 or MMS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR, anti-PARP-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the PARP-1 inhibitor at various concentrations for 2-4 hours.
-
Induction of DNA Damage: Add a DNA damaging agent (e.g., 10 mM H2O2 for 15 minutes) to stimulate PARP-1 activity.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-PAR) overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the PAR signal to the loading control. A decrease in the PAR signal in inhibitor-treated cells indicates inhibition of PARP-1 activity.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis in breast cancer cells following treatment with a PARP-1 inhibitor.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
PARP-1 inhibitor (Olaparib)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the PARP-1 inhibitor at the desired concentrations for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Visualizations
Signaling Pathway of PARP-1 Inhibition
Caption: Signaling pathway of PARP-1 inhibition leading to synthetic lethality.
Experimental Workflow for Assessing PARP-1 Inhibitor Efficacy
Caption: Experimental workflow for evaluating a PARP-1 inhibitor in vitro.
Unraveling the Ambiguity of PARP-1-IN-32 in Ovarian Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The landscape of ovarian cancer research is continually evolving, with targeted therapies such as PARP inhibitors playing a pivotal role. This document aims to provide detailed application notes and protocols for the utilization of a compound identified as PARP-1-IN-32 in ovarian cancer research. However, a comprehensive investigation into this specific molecule has revealed significant discrepancies in its reported mechanism of action, alongside a lack of published data regarding its application, particularly in ovarian cancer.
Executive Summary
Initial inquiries identified this compound as a Poly (ADP-ribose) Polymerase-1 (PARP-1) inhibitor intended for cancer research. However, further investigation has uncovered conflicting information, with some sources indicating that a chemically related or identical compound, PDD00017272, functions as a potent inhibitor of Poly(ADP-ribose) glycohydrolase (PARG) and an activator of PARP1/2. This fundamental contradiction in its primary biological target necessitates a cautious and investigative approach from researchers.
Due to the absence of specific preclinical data and established protocols for this compound in ovarian cancer cell lines, this document will provide generalized protocols for the evaluation of PARP and PARG inhibitors in an ovarian cancer context. These protocols are intended to serve as a foundational framework for researchers to independently validate the mechanism and efficacy of this compound.
Section 1: Understanding the PARP and PARG Axis in Ovarian Cancer
The Role of PARP-1 in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response (DDR) pathway. It recognizes single-strand breaks (SSBs) in DNA and facilitates their repair through the base excision repair (BER) pathway. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a common feature in a subset of ovarian cancers), the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, resulting in double-strand breaks (DSBs) that cannot be efficiently repaired, leading to a synthetic lethality-based cancer cell death.
The Role of PARG in Reversing PARP Activity
Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for the degradation of poly(ADP-ribose) (PAR) chains, which are synthesized by PARP enzymes. By removing these PAR chains, PARG allows for the completion of DNA repair and the recycling of PARP-1. Inhibition of PARG leads to the accumulation of PAR chains, which can also be cytotoxic to cancer cells, potentially through the trapping of PARP-1 at sites of DNA damage and the dysregulation of various cellular processes.
Signaling Pathway: PARP-1 and PARG in DNA Single-Strand Break Repair
Caption: The interplay between PARP-1 and PARG in the repair of DNA single-strand breaks.
Section 2: Quantitative Data (Hypothetical)
Due to the lack of specific published data for this compound, the following tables are presented as templates. Researchers must generate their own data through the protocols outlined in Section 3.
Table 1: In Vitro Enzymatic Activity of this compound
| Target Enzyme | IC50 (nM) |
| PARP-1 | User Determined |
| PARP-2 | User Determined |
| PARG | User Determined |
| Tankyrase-1 | User Determined |
| Tankyrase-2 | User Determined |
Table 2: Cellular Potency of this compound in Ovarian Cancer Cell Lines
| Cell Line | BRCA Status | IC50 (µM) - 72h |
| OVCAR-3 | Wild-type | User Determined |
| SKOV-3 | Wild-type | User Determined |
| KURAMOCHI | BRCA2 mutant | User Determined |
| OVCAR-8 | Wild-type | User Determined |
| A2780 | Wild-type | User Determined |
Section 3: Experimental Protocols
The following are generalized protocols that can be adapted to investigate the activity of this compound in ovarian cancer research.
Protocol 1: In Vitro PARP1/PARG Enzymatic Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of PARP-1 and PARG.
Experimental Workflow: Enzymatic Assay
Caption: Workflow for determining the in vitro enzymatic inhibition constant (IC50).
Materials:
-
Recombinant human PARP-1 or PARG enzyme
-
Assay buffer (specific to the enzyme)
-
NAD+ (for PARP assay) or PAR substrate (for PARG assay)
-
This compound
-
96-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, absorbance)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of the recombinant enzyme to each well of the 96-well plate.
-
Add the serially diluted this compound to the wells.
-
Incubate for a pre-determined time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (NAD+ or PAR).
-
Allow the reaction to proceed for a specific time.
-
Stop the reaction (if necessary) and measure the signal using a plate reader.
-
Plot the signal against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability Assay in Ovarian Cancer Cell Lines
This protocol measures the effect of this compound on the proliferation of ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3, KURAMOCHI)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed ovarian cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for 72 hours (or a desired time course).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle-treated control and calculate the IC50 value.
Protocol 3: Western Blot Analysis of DNA Damage and Apoptosis Markers
This protocol assesses the cellular effects of this compound on key proteins involved in DNA damage and apoptosis.
Experimental Workflow: Western Blot
Caption: Step-by-step workflow for Western blot analysis.
Materials:
-
Ovarian cancer cells
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PAR, anti-γH2AX, anti-cleaved PARP-1, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Harvest and lyse the cells.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Section 4: Conclusion and Future Directions
The compound designated as this compound presents an intriguing yet ambiguous tool for ovarian cancer research. The conflicting reports of its mechanism of action as both a PARP-1 inhibitor and a PARG inhibitor/PARP1/2 activator underscore the critical need for independent validation by the research community. The protocols provided herein offer a starting point for a thorough investigation of its biological activity.
It is strongly recommended that researchers:
-
Verify the compound's identity and purity through analytical methods.
-
Confirm its primary molecular target(s) using in vitro enzymatic assays.
-
Characterize its cellular effects in a panel of well-characterized ovarian cancer cell lines, including those with known DNA repair deficiencies.
Only through such rigorous validation can the true potential of this compound in the context of ovarian cancer be elucidated, paving the way for its potential use in developing novel therapeutic strategies.
Application Notes and Protocols for Parp-1-IN-32 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key nuclear enzyme involved in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Inhibition of PARP-1 is a clinically validated strategy in oncology, particularly for cancers harboring defects in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, such as those with BRCA1/2 mutations.[1][3][4][5][6] The concept of "synthetic lethality" underlies this approach: while the loss of either PARP-1 function or HR is survivable for a cell, the simultaneous loss of both pathways leads to catastrophic DNA damage and cell death.[7] Parp-1-IN-32 is a novel and potent inhibitor of PARP-1, and this document provides a detailed experimental design for evaluating its preclinical anti-tumor efficacy using a xenograft model.
These protocols are intended to serve as a comprehensive guide for researchers. However, specific parameters such as the maximum tolerated dose (MTD) and pharmacokinetic/pharmacodynamic (PK/PD) profiles of this compound must be determined empirically.
Signaling Pathway and Mechanism of Action
Upon detection of a DNA single-strand break, PARP-1 is recruited to the site of damage. It then catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[8] This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of the lesion.[9] PARP inhibitors, such as this compound, act by binding to the catalytic domain of PARP-1, preventing the synthesis of PAR. This "trapping" of PARP-1 at the site of DNA damage leads to an accumulation of unrepaired SSBs.[6] When these stalled replication forks are encountered during DNA replication, they collapse, leading to the formation of more cytotoxic double-strand breaks.[6] In cancer cells with a compromised HR repair system (e.g., BRCA mutations), these DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, apoptotic cell death.[7]
References
- 1. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 6. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 7. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of PARP-1 Inhibitors
Disclaimer: Specific in vivo dosage information for the compound "Parp-1-IN-32" is not publicly available in the reviewed scientific literature. The following application notes and protocols provide a comprehensive framework for establishing a safe and effective dosing regimen for novel PARP-1 inhibitors in in vivo studies, based on established principles for this class of compounds.
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.[1][2][3] Its role in DNA single-strand break repair makes it a critical target in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like homologous recombination.[4] PARP inhibitors have emerged as a promising class of drugs that can induce synthetic lethality in such cancer cells.[4] This document outlines the general procedures for evaluating a novel PARP-1 inhibitor, exemplified here as "this compound," in preclinical in vivo models. The protocols cover essential steps from initial dose-range finding to pharmacodynamic assessment of target engagement.
PARP-1 Signaling Pathway
PARP-1 is activated by DNA damage, particularly single-strand breaks.[2][5] Upon activation, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, using NAD+ as a substrate.[1][6] This PARylation process recruits other DNA repair proteins to the site of damage to facilitate repair.[5] PARP inhibitors act by competing with NAD+ at the catalytic domain of PARP-1, thereby preventing PAR chain formation and trapping PARP-1 on the DNA.[5][7] This trapping leads to the accumulation of unresolved DNA lesions, which can result in cell death, especially in cancer cells with deficient DNA repair mechanisms.
Caption: PARP-1 signaling pathway and mechanism of inhibition.
Experimental Protocols
A systematic approach is crucial for determining the optimal in vivo dosing regimen for a novel PARP-1 inhibitor. This typically involves dose-range finding, pharmacokinetic (PK), and pharmacodynamic (PD) studies.
Experimental Workflow
The following diagram illustrates a typical workflow for establishing an in vivo dosing regimen for a PARP-1 inhibitor.
Caption: Experimental workflow for in vivo dosing determination.
Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies
Objective: To determine the MTD of this compound, defined as the highest dose that does not cause significant toxicity.
Methodology:
-
Use healthy, immunocompromised mice (e.g., NOD/SCID or NSG) of a specific age and weight range.
-
Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Start with a wide range of doses, administered to small groups of animals (n=3-5 per group).
-
Monitor animals daily for at least 14 days for signs of toxicity, including:
-
Body weight loss (a loss of >15-20% is often considered a sign of significant toxicity).[8]
-
Changes in behavior, posture, and activity.
-
Signs of distress (e.g., ruffled fur, hunched posture).
-
-
At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.
Data Presentation:
| Dose Group (mg/kg) | Route of Administration | Number of Animals | Mean Body Weight Change (%) | Morbidity/Mortality |
| Vehicle Control | Oral Gavage | 5 | +5.2 | 0/5 |
| 10 | Oral Gavage | 5 | +3.8 | 0/5 |
| 30 | Oral Gavage | 5 | -2.1 | 0/5 |
| 100 | Oral Gavage | 5 | -18.5 | 2/5 |
| 300 | Oral Gavage | 5 | -25.0 | 5/5 |
Table 1: Example data from a dose-range finding study.
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Administer a single, well-tolerated dose of this compound to a cohort of animals.
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood to plasma and analyze the concentration of this compound using a validated method like LC-MS/MS.[7]
-
Calculate key PK parameters.
Data Presentation:
| PK Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 1500 |
| Tmax (Time to Cmax) | hours | 1.0 |
| AUC (Area Under the Curve) | ng*h/mL | 7500 |
| t½ (Half-life) | hours | 4.5 |
Table 2: Example pharmacokinetic parameters for a single oral dose of this compound.
Pharmacodynamic (PD) Studies
Objective: To confirm that this compound engages its target and inhibits PARP-1 activity in vivo.
Methodology:
-
Use tumor-bearing mice (e.g., with xenografts of a cancer cell line sensitive to PARP inhibitors).
-
Administer a single dose of this compound at one or more dose levels.
-
Collect tumor and surrogate tissues (e.g., peripheral blood mononuclear cells) at various time points after dosing.
-
Assess PARP-1 activity by measuring the levels of poly(ADP-ribose) (PAR) using techniques such as:
-
Immunohistochemistry (IHC): Provides spatial information on PAR levels within the tumor tissue.
-
Western Blotting: Quantifies total PAR levels in tissue lysates.
-
ELISA: A quantitative method to measure PAR levels.
-
Data Presentation:
| Dose (mg/kg) | Time Post-Dose (hours) | Mean PAR Inhibition (%) in Tumor |
| 10 | 2 | 45 |
| 10 | 8 | 20 |
| 30 | 2 | 92 |
| 30 | 8 | 75 |
| 30 | 24 | 30 |
Table 3: Example pharmacodynamic data showing PARP-1 inhibition in tumor tissue.
Efficacy Studies
Once the MTD, PK, and PD profiles are established, efficacy studies in relevant tumor models can be initiated. These studies will use the determined optimal dose and schedule to evaluate the anti-tumor activity of this compound, both as a monotherapy and in combination with other DNA-damaging agents.
Conclusion
The successful in vivo evaluation of a novel PARP-1 inhibitor like this compound requires a systematic and multi-faceted approach. The protocols outlined in this document provide a general framework for researchers to establish a safe and effective dosing regimen, confirm target engagement, and ultimately assess the therapeutic potential of the compound in preclinical models. Careful execution of these studies is critical for the translation of promising PARP-1 inhibitors from the laboratory to the clinic.
References
- 1. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Multifactorial Role of PARP-1 in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I safety, pharmacokinetic and pharmacodynamic study of the poly (ADP-ribose) polymerase (PARP) inhibitor veliparib (ABT-888) in combination with irinotecan in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: PARP-1 Inhibitor Combination Therapy with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[1][2] Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair, often due to mutations in BRCA1 or BRCA2 genes, leads to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death through a process known as synthetic lethality.[3][4] Combining PARP-1 inhibitors with DNA-damaging chemotherapeutic agents can potentiate the anti-tumor effects, not only in HR-deficient tumors but also potentially in HR-proficient ones by inducing a state of "BRCAness".[5][6]
These application notes provide a framework for the preclinical evaluation of a novel PARP-1 inhibitor, referred to herein as Parp-1-IN-32, in combination with standard chemotherapeutic agents. The protocols outlined below are designed to assess the synergistic effects, mechanism of action, and efficacy of this combination therapy in relevant cancer models.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy
| Cell Line | Chemotherapeutic Agent | This compound IC₅₀ (nM) | Chemotherapy IC₅₀ (µM) | Combination Index (CI)¹ |
| BRCA1-mutant Ovarian Cancer (e.g., PEO1) | Cisplatin | Data | Data | Data |
| Paclitaxel | Data | Data | Data | |
| BRCA-proficient Ovarian Cancer (e.g., SKOV3) | Cisplatin | Data | Data | Data |
| Paclitaxel | Data | Data | Data | |
| BRCA2-mutant Breast Cancer (e.g., CAPAN-1) | Gemcitabine | Data | Data | Data |
| Carboplatin | Data | Data | Data | |
| Triple-Negative Breast Cancer (e.g., MDA-MB-231) | Doxorubicin | Data | Data | Data |
| Cyclophosphamide | Data | Data | Data |
¹Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound and Chemotherapy Combination in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) at Day X | Body Weight Change (%) |
| BRCA1-mutant Ovarian Cancer PDX | Vehicle | 0 | Data | Data |
| This compound (dose) | Data | Data | Data | |
| Chemotherapy (dose) | Data | Data | Data | |
| Combination | Data | Data | Data | |
| Triple-Negative Breast Cancer CDX | Vehicle | 0 | Data | Data |
| This compound (dose) | Data | Data | Data | |
| Chemotherapy (dose) | Data | Data | Data | |
| Combination | Data | Data | Data |
Signaling Pathways and Experimental Workflows
Caption: DNA Damage Repair Pathway and the Mechanism of Synthetic Lethality with PARP-1 Inhibitors.
Caption: Preclinical Experimental Workflow for Evaluating this compound Combination Therapy.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the cytotoxic effects of this compound and a chemotherapeutic agent, alone and in combination, and to calculate the Combination Index (CI).
Materials:
-
Cancer cell lines (e.g., PEO1, SKOV3, CAPAN-1, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in appropriate solvent)
-
MTS or MTT reagent
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 3,000-8,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
Treat the cells with either single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ values for each agent and use software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and chemotherapy, alone and in combination.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and chemotherapeutic agent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound and/or chemotherapy at predetermined concentrations (e.g., IC₅₀ values) for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
DNA Damage Assay (γH2AX Immunofluorescence)
Objective: To visualize and quantify the formation of DNA double-strand breaks (DSBs) as a marker of drug-induced DNA damage.
Materials:
-
Chamber slides or 96-well black-walled imaging plates
-
Cancer cell lines
-
This compound and chemotherapeutic agent
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit or anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Seed cells on chamber slides or in imaging plates and allow them to adhere.
-
Treat cells with the drugs for a specified time (e.g., 24 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci indicates an increase in DSBs.
Conclusion
The combination of PARP-1 inhibitors with chemotherapy represents a promising therapeutic strategy.[5][7] The protocols described here provide a robust framework for the preclinical evaluation of novel PARP-1 inhibitors like this compound. By systematically assessing cytotoxicity, apoptosis, and DNA damage, researchers can elucidate the synergistic potential and mechanism of action of such combination therapies, paving the way for further development and clinical investigation. Careful consideration of the tumor's genetic background, particularly its HR status, is crucial for identifying patient populations most likely to benefit from this therapeutic approach.[8][9]
References
- 1. PARP1 - Wikipedia [en.wikipedia.org]
- 2. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 7. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Chemotherapy reduces PARP1 in cancers of the ovary: implications for future clinical trials involving PARP inhibitors | springermedizin.de [springermedizin.de]
Application Notes and Protocols: Measuring the Efficacy of PARP-1-IN-32 in Preclinical Models
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[1][2][3] Inhibition of PARP-1 has emerged as a key therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[4][5] PARP-1-IN-32 is a novel, potent, and selective small molecule inhibitor of PARP-1. These application notes provide detailed protocols for evaluating the preclinical efficacy of this compound, from initial enzymatic assays to in vivo tumor models.
2. Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality
PARP-1 binds to sites of single-strand DNA damage and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[6][7] This PARylation process recruits other DNA repair proteins to the site of damage.[3][8] In normal cells, if SSBs are not repaired and are encountered during DNA replication, they can lead to the collapse of the replication fork, creating more toxic double-strand breaks (DSBs). These DSBs are primarily repaired by the homologous recombination (HR) pathway, which requires functional BRCA1 and BRCA2 proteins.[8]
In cancer cells with mutated BRCA1/2, the HR pathway is deficient. When PARP-1 is inhibited by a compound like this compound, SSBs accumulate and are converted to DSBs during replication.[4] The cell's inability to repair these DSBs via the faulty HR pathway leads to genomic instability and ultimately, cell death. This selective killing of cancer cells with HR deficiency is the principle of synthetic lethality.[5]
In Vitro Efficacy Assessment
A series of in vitro assays are essential to determine the potency and mechanism of action of this compound at the enzymatic and cellular levels.
Protocol 1: PARP-1 Enzymatic Inhibition Assay (Colorimetric)
This assay quantitatively measures the ability of this compound to inhibit the enzymatic activity of purified human PARP-1. The assay detects the incorporation of biotinylated ADP-ribose onto histone proteins.[9][10]
Materials:
-
96-well plate pre-coated with histone proteins
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
10x PARP Assay Buffer
-
PARP Substrate Mixture (containing biotinylated NAD+)
-
This compound and control inhibitor (e.g., Olaparib)
-
Streptavidin-HRP
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop Solution (e.g., 0.2N HCl)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and the control inhibitor in 1x PARP Assay Buffer. Include a vehicle control (DMSO) and a no-inhibitor positive control.
-
Add 5 µL of diluted inhibitors or vehicle to the appropriate wells of the histone-coated plate.
-
Prepare a Master Mix containing PARP Assay Buffer, PARP Substrate Mixture, and Activated DNA.
-
Add 25 µL of the Master Mix to all wells.
-
Thaw and dilute the PARP-1 enzyme to the working concentration in 1x PARP Assay Buffer.
-
Initiate the reaction by adding 20 µL of the diluted PARP-1 enzyme to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Wash the plate 3 times with PBST (PBS + 0.05% Tween-20).
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate 3 times with PBST.
-
Add 50 µL of colorimetric HRP substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.[9]
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Table 1: Enzymatic Inhibition of PARP-1
| Compound | PARP-1 IC50 (nM) |
|---|---|
| This compound | 1.2 |
| Olaparib | 5.0 |
Protocol 2: Cellular PARP Activity (PARylation) Assay
This assay measures the inhibition of PARP-1 activity within intact cells by quantifying PAR levels after induction of DNA damage.
Materials:
-
Cancer cell line (e.g., HeLa)
-
96-well cell culture plates
-
DNA damaging agent (e.g., H₂O₂)
-
This compound
-
Lysis Buffer
-
BCA Protein Assay Kit
-
Cellular PARP ELISA Kit or antibodies for Western Blotting (anti-PAR)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with serial dilutions of this compound for 1 hour.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 1 mM H₂O₂) for 15 minutes.
-
Wash cells with cold PBS and lyse them using Lysis Buffer.
-
Determine the total protein concentration of each lysate using a BCA assay.[11]
-
Normalize all samples to the same protein concentration.
-
Quantify PAR levels using a commercial ELISA kit according to the manufacturer's instructions or perform a Western Blot using an anti-PAR antibody.
-
Calculate the percent inhibition of PARylation relative to the vehicle-treated, H₂O₂-stimulated control and determine the EC50 value.
Table 2: Cellular PARP-1 Activity Inhibition
| Compound | Cellular EC50 (nM) in HeLa cells |
|---|---|
| This compound | 8.5 |
| Olaparib | 25.0 |
Protocol 3: Cell Viability Assay
This protocol assesses the anti-proliferative effect of this compound on cancer cell lines with different DNA repair capacities.[12][13]
Materials:
-
BRCA-deficient cell line (e.g., SUM149PT)
-
BRCA-proficient cell line (e.g., MDA-MB-231)
-
96-well cell culture plates
-
Cell culture medium and supplements
-
This compound
-
Resazurin-based viability reagent (e.g., alamarBlue) or luminescent reagent (e.g., CellTiter-Glo)
-
Fluorescence or luminescence plate reader
Procedure:
-
Seed both cell lines into separate 96-well plates at an optimized density and allow them to attach overnight.[13]
-
Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubate the cells for 72-120 hours.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 10% final volume for alamarBlue).
-
Incubate for 2-4 hours.
-
Measure the fluorescence (for resazurin) or luminescence (for CellTiter-Glo) using a plate reader.
-
Calculate the percent growth inhibition relative to vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).
Table 3: Anti-proliferative Activity of this compound
| Cell Line | BRCA Status | GI50 (nM) |
|---|---|---|
| SUM149PT | BRCA1 Mutant | 15.2 |
| MDA-MB-231 | BRCA Wild-Type | >10,000 |
Protocol 4: DNA Damage (γH2AX) Immunofluorescence Assay
This assay measures the accumulation of DSBs, a downstream consequence of PARP inhibition in replicating cells, by detecting the phosphorylated form of histone H2AX (γH2AX).[14][15]
Materials:
-
Cells seeded on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Primary antibody (anti-γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to attach.
-
Treat cells with this compound (e.g., at 10x GI50 concentration) for 24 hours.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain with DAPI for 5 minutes.
-
Mount coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Table 4: Induction of DNA Damage by this compound
| Cell Line | Treatment (24h) | Average γH2AX Foci per Nucleus |
|---|---|---|
| SUM149PT | Vehicle | 3.1 |
| SUM149PT | This compound (150 nM) | 28.5 |
| MDA-MB-231 | Vehicle | 2.5 |
| MDA-MB-231 | this compound (150 nM) | 5.8 |
In Vivo Efficacy Assessment
Evaluating this compound in animal models is a crucial step to determine its therapeutic potential. Patient-derived xenograft (PDX) models, which better recapitulate human tumor complexity, are highly recommended.[16]
Protocol 5: Patient-Derived Xenograft (PDX) Model Efficacy Study
This protocol describes the evaluation of this compound in a BRCA-mutant breast cancer PDX model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
BRCA1-mutant breast cancer PDX tissue
-
This compound formulated for oral gavage
-
Vehicle control formulation
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Implant small fragments of the PDX tumor tissue subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., n=8-10 per group): Vehicle control and this compound (at one or more dose levels).
-
Administer treatment daily via oral gavage for a specified period (e.g., 21 days).
-
Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.
Table 5: In Vivo Efficacy of this compound in a BRCA1-mutant PDX Model
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 21 (mm³) | % TGI |
|---|---|---|---|
| Vehicle | - | 1250 | - |
| This compound | 25 | 310 | 78 |
| this compound | 50 | 150 (regression) | >100 |
Protocol 6: Pharmacodynamic (PD) Western Blot Analysis
This protocol confirms that this compound is hitting its target in vivo by measuring PAR levels in tumor tissue.
Materials:
-
Excised tumor tissues from the in vivo study
-
Liquid nitrogen
-
Tissue homogenizer
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western Blotting equipment
-
Primary antibodies (anti-PAR, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Excise tumors from a subset of mice from each group at a specified time point after the final dose (e.g., 4 hours).
-
Immediately snap-freeze the tumors in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western Blotting with 20-30 µg of protein per lane.
-
Probe the membrane with anti-PAR and anti-Actin (as a loading control) antibodies.
-
Develop the blot using a chemiluminescent substrate and image the result.
-
Quantify the band intensity to determine the reduction in PAR levels in the treated groups compared to the vehicle control.
Table 6: Pharmacodynamic Modulation in Tumor Tissue
| Treatment Group (4h post-dose) | Dose (mg/kg) | PAR Level Reduction (%) vs. Vehicle |
|---|---|---|
| Vehicle | - | 0 |
| This compound | 25 | 85 |
| this compound | 50 | 95 |
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of the novel PARP-1 inhibitor, this compound. The hypothetical data presented demonstrates that this compound is a potent inhibitor of PARP-1 enzymatic activity, effectively engages its target in cells, and exhibits selective and potent anti-proliferative activity against BRCA-mutant cancer cells. Furthermore, in vivo studies show significant tumor growth inhibition and target modulation in a relevant PDX model. These results support the continued development of this compound as a promising targeted therapy for cancers with homologous recombination deficiencies.
References
- 1. PARP1 - Wikipedia [en.wikipedia.org]
- 2. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Preclinical Efficacy of a PARP-1 Targeted Auger-Emitting Radionuclide in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. researchgate.net [researchgate.net]
- 9. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blog.championsoncology.com [blog.championsoncology.com]
- 15. championsoncology.com [championsoncology.com]
- 16. mdlinx.com [mdlinx.com]
Troubleshooting & Optimization
Parp-1-IN-32 solubility and stability issues
Disclaimer: As of our latest update, specific solubility and stability data for "PARP-1-IN-32" are not publicly documented. This technical support center provides a generalized guide for troubleshooting common solubility and stability issues based on principles applicable to other small molecule PARP inhibitors. The protocols and data presented here are illustrative and should be adapted based on experimentally determined properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is PARP-1 and why is it a target in drug development?
Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme involved in DNA repair, particularly in the base excision repair pathway that resolves single-strand breaks.[1][2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become highly dependent on PARP-1 for survival.[1][3] Inhibiting PARP-1 in these cancer cells leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[4] This makes PARP-1 a significant target for cancer therapeutics.[3][5]
Q2: What are the primary recommended solvents for dissolving this compound?
For initial in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of hydrophobic small molecule inhibitors.[6] For in vivo studies, more complex vehicle formulations are often necessary to ensure solubility and bioavailability. These can include co-solvent systems like DMSO and PEG300, or excipients such as Tween-80 and cyclodextrins.[3][4]
Q3: How should I store stock solutions of this compound to ensure stability?
To maintain the integrity of this compound stock solutions, it is recommended to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[7] For long-term storage, -80°C is advisable and can maintain stability for up to six months. For shorter durations, storage at -20°C for up to one month is generally acceptable.[4][7] Always protect solutions from light.[7]
Troubleshooting Guides
Issue 1: this compound Powder is Not Dissolving in DMSO
If you are encountering difficulty dissolving this compound in DMSO, consider the following factors:
-
Compound Purity: Impurities can significantly affect solubility. Ensure you are using a high-purity grade of the inhibitor.[8]
-
DMSO Quality: Use anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can reduce the solubility of many organic compounds.[8]
-
Temperature: Gentle warming to 37°C and vortexing or sonication can aid dissolution.[7][8] However, be cautious as excessive heat may degrade the compound.[8]
-
Concentration: You might be attempting to prepare a solution that exceeds the compound's solubility limit in DMSO.[8]
Issue 2: Precipitation Observed in DMSO Stock Solution After Storage
Precipitation after storage, especially following freeze-thaw cycles, is a common issue.[8]
-
Re-dissolving: Gently warm the solution to 37°C and vortex or sonicate to bring the compound back into solution.[4]
-
Verification: Before use, visually inspect the solution to ensure all precipitate has dissolved. If it persists, the actual concentration of your stock solution is likely lower than intended.[8]
Issue 3: Compound Precipitates When Diluting DMSO Stock into Aqueous Media
This is a frequent challenge when diluting a hydrophobic compound from a high-concentration organic stock into an aqueous buffer where its solubility is significantly lower.[7]
-
Rapid Mixing: Add the DMSO stock solution dropwise into the aqueous medium while gently vortexing or swirling. This helps to prevent localized high concentrations that can lead to precipitation.[7]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium low, typically below 0.5% (v/v), to avoid solvent-related toxicity.[4][6] High concentrations of DMSO (≥2%) have been shown to potentially induce PARP-1 activation and cleavage, which could confound experimental results.[7]
Quantitative Data Summary
The following tables provide illustrative solubility and stability data based on common observations with similar PARP inhibitors. Note: This data is for guidance only and should be experimentally verified for this compound.
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Sonication or gentle warming may be required for higher concentrations.[7] |
| Ethanol | ~5 mg/mL | Lower solubility compared to DMSO. |
| Water | < 0.1 mg/mL | Considered practically insoluble in aqueous solutions. |
| PBS (pH 7.2) | < 0.1 mg/mL | Poorly soluble in aqueous buffers.[9] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Temperature | Short-Term Stability (≤ 1 month) | Long-Term Stability (≤ 6 months) |
| -20°C | Stable[4][7] | Not Recommended |
| -80°C | Stable[4][7] | Stable[4][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for in vitro use.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[8]
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM solution.
-
Weighing: Accurately weigh the calculated amount of the inhibitor powder and place it into a sterile vial.
-
Dissolution: Add the calculated volume of DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.[8]
-
Warming/Sonication (Optional): If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.[4][8] Alternatively, sonicate the solution for 5-10 minutes.[8]
-
Inspection: Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C for short-term use or -80°C for long-term storage.[4][8]
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
10 mM this compound in DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
96-well plate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Serial Dilution: Prepare a serial dilution of the 10 mM DMSO stock solution in DMSO.
-
Addition to Buffer: Add a small, fixed volume of each DMSO concentration to the aqueous buffer in the 96-well plate. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur.
-
Turbidity Measurement: Measure the turbidity of each well using a plate reader.
-
Data Analysis: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.
Visualizations
Caption: PARP-1 signaling pathway and inhibition.
Caption: Troubleshooting workflow for dissolution issues.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Dissolving Parp-1-IN-32 for Experiments
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving and handling Parp-1-IN-32 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A2: For in vitro cell-based assays, the recommended solvent for preparing stock solutions of PARP inhibitors is Dimethyl sulfoxide (B87167) (DMSO).[1][2] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO to minimize the final concentration of the solvent in the cell culture medium.[1][3]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO to your desired concentration.[4] If the compound does not dissolve readily, gentle warming to 37°C or brief sonication can help facilitate dissolution.[1][4] Always ensure the compound is fully dissolved before use.[4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term stability, it is recommended to store stock solutions of PARP inhibitors at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is generally acceptable.[1] It is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][4]
Q4: What is the recommended maximum final concentration of DMSO in cell-based assays?
A4: To avoid solvent-related toxicity, the final DMSO concentration in the cell culture medium should generally be kept below 0.3%.[1][3] Some sources suggest that for most in vitro assays, the final concentration should be kept low (typically ≤ 0.5%), though some assays may tolerate up to 2% DMSO.[2] It is always recommended to perform a vehicle control experiment with the same final concentration of DMSO.[2]
Q5: How should I prepare this compound for in vivo experiments?
A5: For in vivo studies, formulations often require a combination of solvents to achieve a clear and stable solution due to the low water solubility of many PARP inhibitors.[5][6] Common formulations may include a mixture of DMSO, PEG300, Tween-80, and saline.[1][6] A typical injection formulation might consist of 10% DMSO, 5% Tween 80, and 85% saline.[6] It is crucial to test these formulations with a small amount of the compound first to ensure solubility and stability.[6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitate observed in stock solution after thawing. | The compound may have come out of solution at a lower temperature. | Gently warm the vial to 37°C and vortex or sonicate the solution until the precipitate is fully redissolved. Always ensure the solution is clear before making further dilutions.[1] |
| Solution appears cloudy or shows phase separation when preparing a formulation for in vivo studies. | 1. The solvents were not added in the correct order.2. The concentration of this compound exceeds its solubility limit in the chosen vehicle. | 1. When preparing multi-solvent formulations, it is crucial to add and completely dissolve the compound in each solvent before adding the next. Follow the recommended protocols precisely.[1]2. You may need to test alternative vehicle compositions or lower the concentration of the compound. |
| Compound precipitates when diluting the DMSO stock into aqueous cell culture medium. | This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer where its solubility is much lower. | Add the DMSO stock solution dropwise into the medium while gently swirling or vortexing the tube.[4] This rapid mixing helps prevent localized high concentrations that can lead to precipitation. |
| Unexpected off-target effects or cytotoxicity in cell-based assays. | The final concentration of DMSO in the cell culture medium is too high. | For most cell lines, it is recommended to keep the final DMSO concentration below 0.3% to avoid solvent-related toxicity.[1][3] Prepare your stock solution at a high enough concentration (e.g., 10 mM) so that the volume of stock solution added to the culture medium is minimal.[1] |
Solubility Data for Similar PARP Inhibitors
| Compound | Solvent | Solubility | Reference |
| Parp1-IN-7 | DMSO | Up to 100 mg/mL (251.59 mM) | [4] |
| PARP inhibitor AG14361 | DMSO | 25 mM (stock solution) | [2] |
Experimental Workflow
The following diagram illustrates a general workflow for preparing this compound for experimental use.
Caption: General workflow for preparing this compound stock solution and subsequent dilutions for in vitro and in vivo experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP-1-IN-23 | PARP | 2976497-48-8 | Invivochem [invivochem.com]
Technical Support Center: Investigating Off-Target Effects of Parp-1-IN-32
Welcome to the technical support center for Parp-1-IN-32. This resource is designed to assist researchers, scientists, and drug development professionals in designing, executing, and interpreting experiments to investigate the potential off-target effects of this novel PARP-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a key enzyme in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] By inhibiting the catalytic activity of PARP-1, this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for recruiting other DNA repair factors to the site of damage.[2][3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 by this compound can lead to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication, a concept known as synthetic lethality.[4]
Q2: What are the potential off-target effects of this compound and why are they a concern?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[5] For this compound, this could involve interactions with other members of the PARP family or with unrelated proteins, such as kinases, due to structural similarities in their binding sites.[5][6] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of the drug's primary mechanism of action.[5][7]
Q3: How can I begin to investigate the potential off-target effects of this compound?
A3: A multi-faceted approach is recommended for investigating off-target effects.[5]
-
In Silico Analysis: Start by using computational tools to predict potential off-target interactions based on the chemical structure of this compound and its similarity to known pharmacophores.
-
In Vitro Profiling: The most direct initial step is to perform a broad in vitro kinase profiling assay against a large panel of recombinant kinases to identify any potential off-target kinase interactions.[8][9] Additionally, profiling against other PARP family members is crucial to determine selectivity.
-
Cell-Based Assays: Employ cell-based assays to confirm any in vitro findings in a more physiological context. Techniques like the Cellular Thermal Shift Assay (CETSA) can provide evidence of target engagement in intact cells.[7]
-
Genetic Approaches: Utilize genetic techniques such as CRISPR-Cas9 to knock out the intended target (PARP-1).[8] If this compound still elicits a biological effect in the knockout cells, it strongly suggests the involvement of off-target effects.[8]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected cellular phenotype not consistent with PARP-1 inhibition. | The phenotype may be due to the inhibition of an off-target kinase or another protein.[5] | 1. Perform a broad in vitro kinase profiling screen to identify potential off-target kinases.[5][9] 2. Validate any hits in cell-based assays. 3. Use a structurally unrelated PARP-1 inhibitor to see if the phenotype is recapitulated.[5] |
| Discrepancy between biochemical IC50 and cellular EC50 values. | Poor cell permeability, active efflux from the cell by transporters, or off-target effects that counteract the on-target effect at higher concentrations. | 1. Conduct cellular uptake and efflux assays. 2. Perform a dose-response curve over a wider range of concentrations to look for bell-shaped curves indicative of off-target effects.[5] |
| Toxicity observed in cell lines that are not deficient in homologous recombination. | This could be due to the inhibition of a critical off-target protein or potent inhibition of other PARP family members. | 1. Determine the IC50 values for this compound against other PARP enzymes. 2. Use proteomic approaches to identify other cellular binding partners. |
| No effect of this compound in a PARP-1 knockout cell line, but a known off-target is still suspected. | The off-target may only be relevant in the presence of PARP-1, or the phenotype may be too subtle to detect in the knockout background. | 1. Overexpress the suspected off-target in the PARP-1 knockout cells and re-treat with this compound. 2. Use more sensitive phenotypic assays. |
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate a typical selectivity profile.
Table 1: Inhibitory Activity of this compound against PARP Family Enzymes
| Enzyme | IC50 (nM) |
| PARP-1 | 5 |
| PARP-2 | 75 |
| PARP-3 | >10,000 |
| TNKS1 (PARP-5a) | >10,000 |
| TNKS2 (PARP-5b) | >10,000 |
Table 2: Hypothetical Kinase Selectivity Profile of this compound at 1 µM
| Kinase | % Inhibition at 1 µM |
| PARP-1 (On-Target) | 98% |
| Off-Target Kinase A | 85% |
| Off-Target Kinase B | 60% |
| 400+ Other Kinases | <50% |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of purified kinases.
Materials:
-
This compound stock solution in DMSO.
-
A panel of purified, recombinant kinases.
-
Kinase-specific substrates.
-
ATP (radiolabeled [γ-33P]ATP or cold ATP).
-
Kinase reaction buffer.
-
Multi-well plates.
-
Detection reagents (e.g., for luminescence or fluorescence-based assays).
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical screening concentration is 1 µM.
-
Assay Setup: In a multi-well plate, combine each kinase with its specific substrate and kinase reaction buffer.
-
Compound Incubation: Add this compound to the kinase reaction mixtures. Include appropriate controls (no inhibitor and a known inhibitor for each kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate for a predetermined time at the optimal temperature for each kinase.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the engagement of this compound with its target (PARP-1) and potential off-targets in intact cells.
Materials:
-
Cell line of interest.
-
This compound.
-
Vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating samples (e.g., PCR cycler).
-
Western blotting or mass spectrometry equipment.
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension and heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a few minutes, followed by cooling.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble PARP-1 (and any suspected off-target) at each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: CRISPR-Cas9 Mediated Target Knockout for Off-Target Validation
This protocol describes a general workflow for creating a PARP-1 knockout cell line to test if the effects of this compound are on-target.
Materials:
-
Cell line of interest.
-
Cas9 expression vector.
-
sgRNA expression vector targeting PARP-1.
-
Transfection reagent.
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells.
Procedure:
-
sgRNA Design: Design and clone sgRNAs targeting an early exon of the PARP-1 gene into an appropriate vector.
-
Transfection: Co-transfect the Cas9 and sgRNA expression vectors into the target cell line.
-
Cell Sorting/Selection: Select for transfected cells using an appropriate marker (e.g., GFP for FACS or an antibiotic resistance gene).
-
Single-Cell Cloning: Seed the selected cells at a low density to allow for the growth of single-cell colonies.
-
Knockout Validation: Expand the colonies and screen for PARP-1 knockout by Western blotting and genomic sequencing of the target locus.
-
Phenotypic Assay: Treat the validated PARP-1 knockout and wild-type cells with this compound and perform the relevant phenotypic assay. If the phenotype persists in the knockout cells, it is likely due to an off-target effect.[8]
Visualizations
Caption: Hypothetical signaling pathways affected by this compound.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Implications for Selective Targeting of PARPs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. shop.carnabio.com [shop.carnabio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
Technical Support Center: Overcoming Resistance to PARP-1 Inhibitors in Cancer Cells
Disclaimer: Publicly available scientific literature and databases contain limited specific information on a compound designated "Parp-1-IN-32". Therefore, this technical support guide is based on the well-established principles and data from extensively studied PARP-1 inhibitors. The troubleshooting advice, protocols, and data provided are representative and should be adapted based on experimental observations with your specific inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PARP-1 inhibitors?
PARP-1 inhibitors primarily work through a mechanism called "synthetic lethality". In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1's role in single-strand break (SSB) repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[1][2][3] These cells are unable to efficiently repair these DSBs, leading to genomic instability and ultimately, cell death.[3][4] Another key mechanism is "PARP trapping," where the inhibitor prevents the release of PARP-1 from the site of DNA damage, creating a toxic lesion that further disrupts DNA replication and repair.[2][3]
Q2: My cancer cell line, which was initially sensitive to the PARP-1 inhibitor, is now showing resistance. What are the common mechanisms of acquired resistance?
Acquired resistance to PARP-1 inhibitors is a significant challenge. The most common mechanisms include:
-
Restoration of Homologous Recombination (HR) Function: This can occur through secondary "reversion" mutations in BRCA1/2 that restore their function, or through the loss of proteins that inhibit HR, such as 53BP1.[1][5]
-
Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect stalled replication forks from collapsing into double-strand breaks, thereby reducing the lethal consequences of PARP-1 inhibition.[5][6]
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport the PARP-1 inhibitor out of the cancer cell, reducing its intracellular concentration and efficacy.[6]
-
Mutations or Downregulation of PARP-1: Although less common, mutations in the PARP1 gene that prevent inhibitor binding or a decrease in PARP-1 expression can lead to resistance as the drug target is altered or reduced.[1][6]
-
Loss of PARG Activity: Poly(ADP-ribose) glycohydrolase (PARG) is responsible for degrading PAR chains. Loss of PARG function can lead to an accumulation of PAR, partially rescuing PARP-1's signaling function even in the presence of an inhibitor.
Q3: Are there strategies to overcome this acquired resistance?
Yes, several strategies are being explored, primarily involving combination therapies:
-
Combination with ATR or WEE1 Inhibitors: ATR and WEE1 are key kinases in the DNA damage response and cell cycle checkpoints. Inhibiting these proteins can re-sensitize resistant cells to PARP-1 inhibitors by preventing the stabilization of replication forks and disrupting cell cycle arrest.
-
Combination with Immunotherapy: PARP-1 inhibitors can increase the mutational burden in tumor cells, potentially creating more neoantigens that can be recognized by the immune system. Combining PARP-1 inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) may enhance the anti-tumor immune response.
-
Combination with PI3K/AKT/mTOR Pathway Inhibitors: There is significant crosstalk between the DNA damage response and cell survival signaling pathways like PI3K/AKT/mTOR. Dual inhibition can be more effective in inducing cancer cell death.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Decreased sensitivity to PARP-1 inhibitor in a previously sensitive cell line. | Development of acquired resistance. | 1. Sequence key HR genes (e.g., BRCA1/2) to check for reversion mutations. 2. Assess PARP-1 protein levels via Western blot to check for downregulation. 3. Evaluate drug efflux pump activity using a functional assay (e.g., rhodamine 123 extrusion). 4. Test combination therapies with ATR or WEE1 inhibitors to see if sensitivity can be restored. |
| High variability in experimental results. | Inconsistent drug concentration, cell line instability, or variations in experimental timing. | 1. Prepare fresh drug stocks regularly and verify the concentration. 2. Perform regular cell line authentication (e.g., STR profiling). 3. Standardize treatment times and cell densities for all experiments. |
| No significant difference in cell viability between treated and untreated HR-proficient (wild-type BRCA) cells. | PARP-1 inhibitors are most effective in HR-deficient cells (synthetic lethality). | 1. Confirm the HR status of your cell line. 2. Consider using a combination therapy approach to induce sensitivity in HR-proficient cells (e.g., with a DNA-damaging agent or an agent that induces "BRCAness"). |
Quantitative Data Summary
Table 1: Representative IC50 Values of a PARP-1 Inhibitor in Sensitive and Resistant Cell Lines
| Cell Line | BRCA1/2 Status | Resistance Mechanism | IC50 (nM) of PARP-1 Inhibitor |
| MDA-MB-436 | BRCA1 mutant | Sensitive | 15 |
| Capan-1 | BRCA2 mutant | Sensitive | 25 |
| MDA-MB-436-Res | BRCA1 revertant | HR Restoration | 1500 |
| UWB1.289 | BRCA1 null | Sensitive | 50 |
| UWB1.289+BRCA1 | BRCA1 reconstituted | HR Proficient | >10000 |
Note: These are example values. Actual IC50s will vary depending on the specific PARP-1 inhibitor and experimental conditions.
Table 2: Synergistic Effects of a PARP-1 Inhibitor with an ATR Inhibitor in a Resistant Cell Line
| Treatment | Cell Viability (%) | Combination Index (CI) |
| PARP-1 Inhibitor (1 µM) | 85 | N/A |
| ATR Inhibitor (0.5 µM) | 90 | N/A |
| PARP-1 Inhibitor (1 µM) + ATR Inhibitor (0.5 µM) | 40 | < 0.7 (Synergistic) |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using a CTG Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the PARP-1 inhibitor (and/or a combination drug) in complete medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72-120 hours, depending on the cell line's doubling time.
-
CTG Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PARP-1 and γH2AX Expression
-
Treatment and Lysis: Treat cells with the PARP-1 inhibitor at the desired concentration and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against PARP-1, phospho-H2AX (Ser139), and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels. An increase in γH2AX indicates an accumulation of DNA double-strand breaks.
Visualizations
Caption: Mechanism of action of a PARP-1 inhibitor leading to synthetic lethality.
Caption: Overview of common mechanisms of resistance to PARP-1 inhibitors.
Caption: Experimental workflow for overcoming resistance to a PARP-1 inhibitor.
References
Technical Support Center: PARP-1-IN-32 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PARP-1-IN-32 in Western blot experiments. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any PARP-1 band (full-length or cleaved) in my Western blot. What are the possible reasons?
Several factors could lead to a lack of signal. Consider the following troubleshooting steps:
-
Insufficient Protein Load: Ensure you are loading an adequate amount of protein. For whole-cell lysates, a minimum of 20-30 µg per lane is recommended, though up to 50 µg may be necessary depending on the cell type and PARP-1 expression levels.[1][2]
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Low PARP-1 Expression: The cell line or tissue being used may have low endogenous levels of PARP-1. It is advisable to include a positive control, such as a cell line known to express high levels of PARP-1 (e.g., HeLa, MCF-7), or recombinant PARP-1 protein to validate the antibody and protocol.[1][3]
-
Suboptimal Antibody Concentration: The primary antibody concentration might be too low. A typical starting dilution is 1:1000, but this should be optimized.[1] Try a lower dilution (e.g., 1:500) or a higher concentration. Additionally, extending the primary antibody incubation to overnight at 4°C can enhance the signal.[1][2]
-
Inefficient Protein Transfer: Verify the transfer of proteins from the gel to the membrane. This can be checked by staining the membrane with Ponceau S before the blocking step.[1]
-
Antibody Inactivity: Ensure the primary and secondary antibodies have been stored correctly and have not expired.
-
Inactive Detection Reagents: The chemiluminescent substrate (e.g., ECL) may be old or expired. Prepare fresh substrate before use.[1][2]
Q2: I see the full-length PARP-1 band (~116 kDa), but no cleaved PARP-1 (~89 kDa) after treatment with this compound. What does this indicate?
This observation could suggest several possibilities:
-
Insufficient Inhibitor Concentration or Treatment Time: The concentration of this compound or the duration of treatment may not be sufficient to induce apoptosis and subsequent PARP-1 cleavage. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Cell Line Resistance: The cell line you are using may be resistant to the apoptotic effects of PARP-1 inhibition.
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Mechanism of Action: While PARP inhibitors can induce apoptosis, their primary mechanism involves catalytic inhibition and trapping of PARP-1 on DNA, leading to an accumulation of DNA damage.[4][5] Cell death may occur through other mechanisms that do not involve significant PARP-1 cleavage.
-
Timing of Apoptosis: The peak of apoptosis and PARP-1 cleavage may occur at a different time point than the one you have analyzed.
Q3: My Western blot shows multiple non-specific bands, making it difficult to interpret the results.
Non-specific bands are a common issue in Western blotting. Here are some strategies to improve specificity:
-
Optimize Antibody Concentration: A high concentration of the primary antibody is a frequent cause of non-specific binding. Increase the dilution of your primary antibody (e.g., from 1:1000 to 1:2000 or higher).[1]
-
Blocking Conditions: Ensure the blocking step is adequate. Increase the blocking time to 1-2 hours at room temperature. You can also try switching the blocking agent (e.g., from non-fat dry milk to bovine serum albumin (BSA), or vice versa), as some antibodies have preferences.[1]
-
Washing Steps: Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies.
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Use a More Specific Antibody: If the issue persists, consider trying a different primary antibody that has been validated for specificity.
-
Protease Inhibitors: Ensure that your lysis buffer contains a cocktail of protease inhibitors to prevent protein degradation, which can sometimes appear as lower molecular weight bands.[4]
Q4: The bands on my Western blot appear smeared or distorted.
Smeared or distorted bands can result from several issues during sample preparation and electrophoresis:
-
Sample Overload: Loading too much protein can cause smearing. Try reducing the amount of protein loaded per lane.
-
High Salt Concentration: High salt concentrations in the lysate can interfere with gel electrophoresis.
-
Improper Gel Polymerization: Ensure that the polyacrylamide gel is properly prepared and has polymerized evenly.
-
Protein Degradation: If you observe a smear below the expected band, it could be due to protein degradation. Ensure fresh samples and adequate protease inhibitors are used.
Q5: I observe a decrease in the full-length PARP-1 band after treatment with this compound, but no corresponding increase in the cleaved PARP-1 band.
A decrease in the full-length PARP-1 band could be due to:
-
Protein Degradation: The inhibitor might be inducing the degradation of PARP-1 through a mechanism other than caspase-mediated cleavage.
-
Induction of Apoptosis: While you may not be detecting the 89 kDa fragment, a decrease in the full-length protein can still be an indication of apoptosis. The cleaved fragment may be unstable or difficult to detect with your current antibody. Consider using an antibody that specifically recognizes cleaved PARP-1.[1]
-
Off-Target Effects: The compound could be affecting overall protein synthesis or stability.
Quantitative Data for a Representative PARP Inhibitor
| Parameter | Value | Reference |
| IC50 (PARP-1) | 0.48 µM | [5] |
| IC50 (Tubulin) | 0.94 µM | [5] |
| Recommended Starting Concentration Range for Cell Culture | 0.1 µM to 10 µM |
Experimental Protocols
Detailed Protocol for PARP-1 Western Blot Analysis Following Inhibitor Treatment
This protocol outlines the key steps for detecting full-length and cleaved PARP-1 in cultured cells treated with a PARP inhibitor like this compound.
1. Cell Culture and Treatment:
-
Cell Seeding: Plate a suitable cancer cell line at a density that will allow for 70-80% confluency at the time of harvest.[3]
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., based on the known or expected IC50 value) for a predetermined duration (e.g., 24 or 48 hours).[3] Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., etoposide).[3]
2. Cell Lysis and Protein Quantification:
-
Washing: After treatment, wash the cells once with ice-cold PBS.[3]
-
Lysis: Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to each well.[3]
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.[3]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.[3]
3. SDS-PAGE and Western Blotting:
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[3]
-
Gel Electrophoresis: Load the samples onto a 4-12% SDS-polyacrylamide gel and run at 100-120V.[3]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[3]
4. Immunodetection:
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP-1 (that recognizes both full-length and cleaved forms) or a cleaved PARP-1 specific antibody, diluted in blocking buffer, overnight at 4°C. A common starting dilution is 1:1000.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[3]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[3]
-
Washing: Repeat the washing step.[3]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[3]
5. Data Analysis:
-
Quantify the band intensities for full-length PARP-1 (~116 kDa) and cleaved PARP-1 (~89 kDa).
-
Normalize the band intensities to a loading control (e.g., β-actin or GAPDH).
-
The ratio of cleaved PARP-1 to full-length PARP-1 can be used as a quantitative measure of apoptosis.[3]
Visualizations
Caption: PARP-1 signaling in response to DNA damage and inhibition.
Caption: Experimental workflow for PARP-1 Western blot analysis.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating PARP-1 Inhibition: A Technical Support Resource
Disclaimer: Publicly available information, including detailed toxicity data and specific mitigation strategies for the compound designated "Parp-1-IN-32," is limited. Therefore, this technical support center provides guidance based on the well-characterized class of PARP-1 inhibitors. Researchers should always consult the manufacturer's specific product information and safety data sheets and perform their own dose-response and toxicity assessments for any new compound.
This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered when working with PARP-1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PARP-1 inhibitors?
A1: Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which corrects single-strand DNA breaks (SSBs).[1][2] PARP-1 binds to SSBs and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage.[3]
PARP-1 inhibitors competitively bind to the NAD+ binding site of the PARP-1 enzyme, preventing the synthesis of PAR chains.[2] This inhibition of catalytic activity blocks the recruitment of the DNA repair machinery, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[3]
Q2: What is "PARP trapping" and how does it contribute to cytotoxicity?
A2: "PARP trapping" is a phenomenon where PARP inhibitors not only block the catalytic activity of PARP-1 but also stabilize the PARP-1 protein on the DNA at the site of damage.[4] This trapped PARP-1-DNA complex can physically obstruct DNA replication and transcription, leading to replication fork collapse and the formation of toxic DSBs.[4] The potency of a PARP inhibitor is often correlated with its ability to trap PARP-1 on DNA, which can contribute significantly to its cytotoxic effect, especially in cancer cells with deficiencies in homologous recombination (HR) repair.[4]
Q3: What are the most common toxicities observed with PARP-1 inhibitors?
A3: The most frequently reported adverse effects associated with PARP-1 inhibitors are hematological toxicities, fatigue, and gastrointestinal issues.[5] These are considered class-wide effects, though the severity and incidence can vary between different inhibitors.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity in non-cancerous cell lines.
-
Possible Cause: Healthy cells can also be sensitive to PARP inhibition, particularly at high concentrations or with prolonged exposure. The "PARP trapping" mechanism can induce cytotoxicity even in cells without defects in homologous recombination.[4]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) in your specific cell line to identify the optimal concentration range for your experiments.
-
Use Appropriate Controls: Include an untreated control and a vehicle-only control to ensure the observed toxicity is due to the inhibitor.
-
Reduce Exposure Time: If possible, shorten the duration of inhibitor treatment to minimize off-target effects and general cytotoxicity.
-
Assess Cell Cycle Effects: Analyze the cell cycle profile of treated cells to see if the inhibitor is causing arrest at a particular phase, which can be an indicator of DNA damage.[2]
-
Issue 2: Inconsistent results in PARP-1 activity assays.
-
Possible Cause: Variability in assay conditions, such as NAD+ concentration or the quality of the recombinant PARP-1 enzyme, can lead to inconsistent results.
-
Troubleshooting Steps:
-
Ensure Sufficient NAD+: PARP enzymes use NAD+ as a substrate. Verify that your assay buffer contains an adequate and consistent concentration of NAD+.[6]
-
Validate Enzyme Activity: If using recombinant PARP-1, confirm its enzymatic activity with a positive control before running experiments with your inhibitor.
-
Optimize Assay Sensitivity: Your assay may not be sensitive enough to detect inhibition at the concentrations you are using. Consider trying a more sensitive method or adjusting inhibitor concentrations.[6]
-
Data Summary
Table 1: Common Toxicities of Clinically Approved PARP Inhibitors (Class Effects)
| Toxicity Category | Adverse Effect | Reported Frequency (Any Grade) | Reported Frequency (Grade 3-4) |
| Hematological | Anemia | 20-50% | 10-25% |
| Neutropenia | 15-30% | 5-20% | |
| Thrombocytopenia | 10-40% | 2-10% | |
| Non-Hematological | Fatigue | 40-65% | 3-10% |
| Nausea | 30-75% | 1-5% | |
| Vomiting | 15-40% | 1-4% |
Note: Frequencies are approximate and can vary based on the specific inhibitor, patient population, and treatment setting. Data is compiled from general knowledge of clinically approved PARP inhibitors.
Experimental Protocols
Protocol 1: In Vitro PARP-1 Activity Assay (Chemiluminescent)
This protocol provides a general method for assessing the inhibitory effect of a compound on PARP-1 activity in a cell-free system.
-
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
PARP-1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test compound (this compound) and control inhibitor (e.g., Olaparib)
-
-
Procedure:
-
Add PARP-1 assay buffer to the histone-coated wells.
-
Add activated DNA to all wells.
-
Add varying concentrations of the test compound or control inhibitor to the appropriate wells. Include a no-inhibitor control.
-
Add recombinant PARP-1 enzyme to all wells except the blank.
-
Initiate the reaction by adding biotinylated NAD+ to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of PARP-1 inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cellular PARP-1 Trapping Assay (Proximity Ligation Assay - PLA)
This protocol outlines a method to quantify the amount of PARP-1 trapped on chromatin in cells treated with an inhibitor.
-
Materials:
-
Cells of interest cultured on coverslips
-
Test compound (this compound)
-
DNA-damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)
-
Primary antibodies: anti-PARP-1 and anti-histone (e.g., anti-pan-Histone) from different species
-
PLA probes (anti-species secondary antibodies conjugated to oligonucleotides)
-
Ligation and amplification reagents
-
Fluorescence microscopy equipment
-
-
Procedure:
-
Treat cells with the test compound at various concentrations for the desired time. Include a no-inhibitor control.
-
Induce DNA damage by treating with a low dose of MMS for a short period (e.g., 15 minutes).
-
Fix, permeabilize, and block the cells on the coverslips.
-
Incubate with the primary antibodies (anti-PARP-1 and anti-histone) overnight at 4°C.
-
Wash the coverslips and incubate with the PLA probes.
-
Perform the ligation and rolling-circle amplification steps according to the manufacturer's protocol. This will generate a fluorescent signal where PARP-1 and histones are in close proximity.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of fluorescent PLA signals per nucleus.
-
An increase in the number of PLA signals in inhibitor-treated cells compared to the control indicates PARP-1 trapping.
-
Visualizations
Caption: PARP-1 signaling pathway in response to DNA single-strand breaks.
Caption: A generalized experimental workflow for evaluating the toxicity of a PARP-1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Interpreting unexpected results with Parp-1-IN-32
Welcome to the technical support center for Parp-1-IN-32. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with this PARP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a crucial enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of DNA single-strand breaks (SSBs).[1][2] Upon detecting a break, PARP1 synthesizes chains of poly(ADP-ribose) (PAR) on itself and other proteins, which recruits the necessary DNA repair machinery.[3][4][5] this compound works through two main mechanisms:
-
Catalytic Inhibition: It binds to the NAD+ binding site of PARP1, preventing the synthesis of PAR chains. This halts the recruitment of repair proteins to the site of DNA damage.[6][7][8]
-
PARP Trapping: The inhibitor stabilizes the PARP1-DNA complex, effectively "trapping" the enzyme on the DNA strand.[6][7] These trapped complexes are highly cytotoxic, as they obstruct DNA replication and transcription, leading to the formation of lethal double-strand breaks (DSBs).[7][9]
This dual action is the foundation of the "synthetic lethality" approach in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[10][11]
Q2: I'm observing lower-than-expected cytotoxicity in my BRCA-mutant cancer cell line. What are the possible causes?
A2: This is a common issue that can point to several underlying factors, ranging from experimental setup to acquired resistance. The primary causes of reduced sensitivity in cell lines that are expected to be vulnerable are often related to the restoration of homologous recombination (HR) function or other resistance mechanisms.[10][12][13]
Troubleshooting Table: Reduced Efficacy in Sensitive Cell Lines
| Potential Cause | Recommended Check | Suggested Solution |
| Compound Integrity | Verify the identity, purity, and concentration of your this compound stock. | Prepare fresh stock solutions. Ensure proper storage conditions as per the manufacturer's instructions to prevent degradation.[12] |
| Cell Line Authenticity/Health | Confirm the identity of your cell line (e.g., via STR profiling). Check for mycoplasma contamination. Ensure you are using low-passage number cells. | Always use authenticated, low-passage cells from a reputable cell bank. Regularly test for mycoplasma. |
| Restoration of HR Function | Sequence key HR genes like BRCA1/2 and PALB2 for secondary mutations that could restore their function.[12][14] Perform a functional assay for HR, such as RAD51 foci formation after inducing DNA damage. | If reversion mutations are confirmed, consider using a different cell model or exploring combination therapies with agents that re-induce HR deficiency (e.g., ATR inhibitors).[10] |
| Drug Efflux | Use a fluorescent substrate of ABCB1/MDR1 transporters to measure efflux pump activity. Check for overexpression of efflux pump proteins (e.g., ABCB1) via Western blot or qPCR. | Co-administer a known efflux pump inhibitor (e.g., verapamil) to see if sensitivity to this compound is restored. |
| Low PARP1 Expression | Quantify PARP1 protein levels in your cell line using Western blot.[12] | If PARP1 expression is low, the target for the inhibitor is insufficient. Consider using a different cell line with higher PARP1 expression. |
| Assay-Specific Issues | Ensure optimal cell seeding density. The assay endpoint (e.g., 72h) may be too short or too long. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to find the optimal endpoint.[15] |
Q3: My Western blot for PARP1 shows an 89 kDa band after treatment. What does this signify?
A3: The appearance of an 89 kDa band, often alongside a decrease in the full-length 116 kDa PARP1 band, is a classic hallmark of apoptosis.[15][16] During apoptosis, PARP1 is cleaved by activated caspase-3 and caspase-7.[15] This cleavage event separates the N-terminal DNA-binding domain (approx. 24 kDa) from the C-terminal catalytic domain (approx. 89 kDa).[15][17] Observing this 89 kDa fragment indicates that your treatment with this compound is successfully inducing apoptotic cell death.
Data Interpretation Table: PARP1 Western Blot
| Observed Bands (kDa) | Interpretation | Next Steps |
| Strong 116 kDa band only | No significant apoptosis. PARP1 is intact. | Consider increasing the drug concentration or treatment duration. Confirm with another apoptosis assay (e.g., Annexin V staining). |
| Both 116 kDa and 89 kDa bands | A portion of the cell population is undergoing apoptosis. | This is a typical result. Quantify the band intensities to compare the level of apoptosis across different conditions. |
| Strong 89 kDa band, weak 116 kDa band | High level of apoptosis. Most of the PARP1 has been cleaved. | The treatment is highly effective at inducing apoptosis. Consider a dose-response or time-course to find the EC50. |
| No bands detected | Possible technical issue or the cell line does not express PARP1. | Run a positive control lysate. Check primary and secondary antibody dilutions. Confirm PARP1 expression in your cell line. |
Q4: I'm seeing unexpected cytotoxicity in my wild-type (HR-proficient) control cells. Is this normal?
A4: While PARP inhibitors are most potent in HR-deficient cells, they can exhibit cytotoxicity in HR-proficient cells, especially at higher concentrations. This can be due to several factors.
-
High PARP Trapping Potency: this compound might be a very strong "trapper." Potent PARP trapping can be toxic even in HR-proficient cells because the persistent PARP-DNA complexes can stall replication forks, a challenge for any cell.[7][18]
-
Off-Target Effects: At high concentrations, the inhibitor may affect other cellular targets besides PARP1, leading to toxicity.
-
High PARP1/2 Expression: Some cancer cell lines overexpress PARP1 and PARP2. These high protein levels can lead to increased trapping and subsequent cell death, even if the HR pathway is functional.[18]
To investigate, perform a dose-response curve comparing the IC50 values between your HR-deficient and HR-proficient cell lines. A significant therapeutic window (lower IC50 in HR-deficient cells) should still be apparent.
Key Signaling & Experimental Workflows
PARP1 in DNA Repair and Synthetic Lethality
The diagram below illustrates the central role of PARP1 in single-strand break repair and the principle of synthetic lethality when this pathway is inhibited in HR-deficient cells.
References
- 1. PARP1 - Wikipedia [en.wikipedia.org]
- 2. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Study reveals cancer's mechanism of resistance to PARP inhibitors - ecancer [ecancer.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. oncotarget.com [oncotarget.com]
Validation & Comparative
A Comparative Guide to PARP-1 Inhibition in BRCA Mutant Cells: Olaparib vs. the Next-Generation Selective Inhibitor Saruparib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the first-in-class PARP inhibitor, Olaparib, and a next-generation, highly selective PARP-1 inhibitor, Saruparib (AZD5305). This comparison is particularly relevant for research in cancers with mutations in the BRCA1 and BRCA2 genes, where PARP inhibitors have shown significant therapeutic benefit. The information herein is supported by experimental data to aid in the selection and evaluation of these compounds in a preclinical research setting.
Mechanism of Action: The Principle of Synthetic Lethality
Both Olaparib and Saruparib exploit the concept of synthetic lethality to selectively kill cancer cells with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1/2 mutations.[1]
Here's a breakdown of the mechanism:
-
PARP-1's Role in DNA Repair: Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2]
-
Inhibition of PARP-1: PARP inhibitors block the catalytic activity of PARP-1. This leads to an accumulation of unrepaired SSBs.
-
Formation of Double-Strand Breaks (DSBs): During DNA replication, the replication fork encounters these unrepaired SSBs, leading to the formation of more cytotoxic DNA double-strand breaks (DSBs).
-
Synthetic Lethality in BRCA Mutant Cells: In healthy cells, these DSBs are efficiently repaired by the HR pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with BRCA1/2 mutations, the HR pathway is deficient. The accumulation of unrepaired DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1]
Another crucial aspect of the mechanism of some PARP inhibitors is "trapping." This is where the inhibitor not only blocks the catalytic activity of PARP-1 but also traps it on the DNA at the site of the break. This PARP-DNA complex is itself a cytotoxic lesion that can further impede DNA replication and enhance the anti-tumor effect. The potency of PARP trapping varies among different inhibitors.
Comparative Performance Data: Olaparib vs. Saruparib
Saruparib has been developed as a highly potent and selective inhibitor of PARP-1, with the rationale that selective inhibition of PARP-1 would be sufficient for synthetic lethality in HR-deficient tumors, while sparing PARP-2 might reduce hematological toxicities. Preclinical studies have shown that Saruparib has superior antitumor activity compared to olaparib.[3]
| Parameter | Olaparib | Saruparib (AZD5305) | Reference |
| Target Selectivity | PARP-1 and PARP-2 inhibitor | Highly selective PARP-1 inhibitor | [3] |
| Preclinical Complete Response Rate (in PDX models) | 37% | 75% | [3] |
PDX: Patient-Derived Xenograft
Experimental Protocols
Below are generalized protocols for key in vitro assays used to compare the activity of PARP inhibitors. Specific details may vary between laboratories and should be optimized accordingly.
PARP-1 Enzymatic Assay
This assay measures the ability of a compound to inhibit the catalytic activity of purified PARP-1 enzyme.
Workflow:
Materials:
-
Purified recombinant human PARP-1
-
Histones (e.g., calf thymus histones)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
³²P-labeled NAD+
-
Test compounds (Olaparib, Saruparib)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mix containing purified PARP-1 enzyme, histones, and activated DNA in the reaction buffer.
-
Add varying concentrations of the test compounds (e.g., Olaparib, Saruparib) or vehicle control to the reaction mix and pre-incubate.
-
Initiate the enzymatic reaction by adding ³²P-labeled NAD+.
-
Incubate the reaction at 25°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding ice-cold TCA to precipitate the proteins.
-
Wash the protein precipitate to remove any unincorporated ³²P-NAD+.
-
Measure the amount of radioactivity incorporated into the proteins using a scintillation counter.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay determines the cytotoxic effect of the PARP inhibitors on cancer cell lines.
Materials:
-
BRCA mutant and BRCA wild-type cancer cell lines (e.g., MDA-MB-436, CAPAN-1 for BRCA mutant; MCF-7 for BRCA wild-type)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds (Olaparib, Saruparib)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PARP inhibitors or vehicle control.
-
Incubate the cells for a specified period (e.g., 5-7 days).
-
Allow the plates to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Shake the plates for 2 minutes to induce cell lysis.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.
PARP Trapping Assay
This assay quantifies the ability of a PARP inhibitor to trap PARP-1 on the DNA.
Materials:
-
Cancer cell lines
-
Test compounds (Olaparib, Saruparib)
-
Cell lysis buffer
-
DNase I
-
Antibodies against PARP-1
-
Western blotting reagents and equipment
Procedure:
-
Treat the cells with the test compounds for a specified time.
-
Lyse the cells and separate the chromatin-bound proteins from the soluble proteins.
-
Treat the chromatin fraction with DNase I to release the DNA-bound proteins.
-
Quantify the amount of PARP-1 in the chromatin-bound fraction using Western blotting with an anti-PARP-1 antibody.
-
An increase in the amount of PARP-1 in the chromatin-bound fraction in the presence of the inhibitor indicates PARP trapping.
Logical Relationship: PARP-1 Selectivity and Therapeutic Window
The development of PARP-1 selective inhibitors like Saruparib is based on the hypothesis that targeting PARP-1 is sufficient for the desired anti-tumor effect in BRCA mutant cancers, while avoiding the inhibition of PARP-2 may lead to a better safety profile.
Conclusion
Both Olaparib and Saruparib are potent inhibitors of the PARP-1 pathway, which is a clinically validated target in BRCA mutant cancers. Olaparib, as a first-in-class inhibitor of both PARP-1 and PARP-2, has established the efficacy of this drug class. Saruparib represents a next-generation approach with high selectivity for PARP-1. Preclinical data suggest that this selectivity may translate to superior anti-tumor efficacy and a potentially improved safety profile. For researchers designing preclinical studies, the choice between these inhibitors may depend on the specific research question, such as investigating the specific roles of PARP-1 versus PARP-2 or exploring strategies to overcome resistance to first-generation PARP inhibitors. The experimental protocols provided in this guide offer a starting point for the in-house evaluation and comparison of these and other PARP inhibitors.
References
- 1. Basal activity of a PARP1-NuA4 complex varies dramatically across cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
Validating PARP-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of PARP-1 inhibitors in a cellular context. As specific experimental data for the inhibitor "Parp-1-IN-32" is not publicly available, this guide will utilize "Parp1-IN-7," a potent and structurally relevant PARP-1 inhibitor, as a representative example for comparative purposes. The principles and protocols described herein are broadly applicable to other PARP-1 inhibitors.
Introduction to PARP-1 and Target Engagement
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage. It recognizes single-strand DNA breaks and initiates their repair by synthesizing and attaching poly(ADP-ribose) (PAR) chains to itself and other acceptor proteins, a process known as PARylation. This signaling cascade recruits the necessary DNA repair machinery. Due to this central role, PARP-1 is a key therapeutic target in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
Validating that a PARP-1 inhibitor reaches and binds to its intended target within a living cell—a process known as target engagement—is a crucial step in drug development. This guide explores two widely accepted methods for confirming target engagement: the Cellular Thermal Shift Assay (CETSA) and Western Blotting for PARP-1 activity (PARylation).
Comparative Analysis of PARP-1 Inhibitors
The following table summarizes the target engagement of several known PARP-1 inhibitors as measured by the Cellular Thermal Shift Assay (CETSA). The apparent half-maximal effective concentration (EC50) from CETSA represents the concentration of the inhibitor required to achieve 50% of the maximal thermal stabilization of PARP-1, providing a quantitative measure of target engagement in cells.
| Compound | Apparent EC50 (nM) in MDA-MB-436 cells | Reference |
| Olaparib | 10.7 | [1][2][3] |
| Rucaparib | 50.9 | [1][2][3] |
| NMS-P118 | 249.5 | [1][2][3] |
| Parp1-IN-7 (Representative) | Data not available, expected to be potent |
Note: While a specific EC50 value for Parp1-IN-7 from a CETSA assay is not available in the public domain, as a potent inhibitor, it is expected to demonstrate a low nanomolar EC50 in such an assay.
Experimental Methodologies
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess the direct binding of a compound to its target protein in intact cells. The principle is based on ligand-induced thermal stabilization: the binding of an inhibitor to PARP-1 increases the protein's resistance to heat-induced denaturation.
a. Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MDA-MB-436, HeLa) to approximately 80-90% confluency.
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS) to a concentration of 10-20 x 10^6 cells/mL.
-
Aliquot the cell suspension into separate tubes.
-
Treat the cells with various concentrations of the PARP-1 inhibitor (e.g., Parp1-IN-7, Olaparib) or a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C to allow for compound uptake and target binding.
b. Heat Challenge:
-
Transfer the cell suspensions to PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
c. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
d. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for PARP-1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the amount of soluble PARP-1 at each temperature.
e. Data Analysis:
-
Plot the percentage of soluble PARP-1 against the temperature to generate melting curves for the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature indicates target stabilization.
-
To determine the EC50, perform an isothermal dose-response experiment by heating all samples at a single, optimized temperature (e.g., 52°C) and plotting the amount of soluble PARP-1 against the inhibitor concentration.
Western Blotting for PARP-1 Activity (PARylation)
This method assesses target engagement by measuring the downstream enzymatic activity of PARP-1. An effective inhibitor will reduce the level of poly(ADP-ribose) (PAR), the product of PARP-1's catalytic activity, especially after inducing DNA damage.
a. Cell Culture and Treatment:
-
Seed a relevant cell line in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the PARP-1 inhibitor or vehicle control for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 10 mM H₂O₂ for 10 minutes or 100 µM MMS for 15 minutes).
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
c. Western Blot Analysis:
-
Perform SDS-PAGE and protein transfer to a PVDF membrane as described in the CETSA protocol.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody that specifically detects PAR overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the PAR signal using an ECL substrate. A strong smear-like signal indicates high PARP activity.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein such as GAPDH or β-actin.
d. Data Analysis:
-
Visually compare the intensity of the PAR signal between the vehicle-treated and inhibitor-treated samples. A dose-dependent decrease in the PAR signal indicates effective target engagement and inhibition of PARP-1 enzymatic activity.
Visualizing the Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
References
Efficacy of Novel PARP-1 Inhibitor "Parp-1-IN-32" Remains Undisclosed; Next-Generation Inhibitor AZD5305 Shows Promise Against Standard of Care
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature and product databases reveals a significant lack of public data on the efficacy of the PARP-1 inhibitor designated "Parp-1-IN-32". This compound, identified as a research chemical, currently has no published preclinical or clinical data to support a direct comparison with established standard-of-care treatments for cancers where PARP-1 inhibition is a therapeutic strategy.
In light of this information gap, this guide presents a comparative analysis of a well-characterized, next-generation PARP-1 selective inhibitor, AZD5305 , against current standard-of-care therapies. This substitute analysis aims to provide researchers, scientists, and drug development professionals with a relevant and data-supported comparison within the evolving landscape of PARP-1 inhibition.
The current standards of care in cancers with BRCA mutations or homologous recombination deficiency (HRD), such as certain types of ovarian, breast, prostate, and pancreatic cancers, often include platinum-based chemotherapy and first-generation PARP inhibitors like olaparib (B1684210) and niraparib.[1][2][3][4][5] These first-generation inhibitors, while effective, are known to inhibit both PARP-1 and PARP-2, which can contribute to hematological toxicities.
Introduction to PARP-1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the cellular response to DNA single-strand breaks. By synthesizing poly(ADP-ribose) chains, it recruits other DNA repair proteins to the site of damage. In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to an accumulation of unrepaired DNA double-strand breaks during replication, ultimately resulting in cell death. This concept is known as synthetic lethality.
First-generation PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, have become a standard of care for maintenance therapy in patients with recurrent ovarian cancer who are responsive to platinum-based chemotherapy.[3][4][5] Olaparib is also approved for the treatment of certain BRCA-mutated breast, pancreatic, and prostate cancers.
Next-Generation PARP-1 Inhibition: The Case of AZD5305
AZD5305 is a potent and highly selective next-generation PARP-1 inhibitor. Unlike first-generation inhibitors, it has been designed to specifically target PARP-1 with minimal activity against PARP-2, a feature that is hypothesized to reduce the hematological side effects associated with dual PARP-1/2 inhibition.
Preclinical Efficacy of AZD5305
Preclinical studies have demonstrated the potent anti-tumor activity of AZD5305 in various cancer models with HRR defects.
| Parameter | AZD5305 | First-Generation PARP Inhibitor (Olaparib) | Standard Chemotherapy (Carboplatin) |
| Cell Line | OVCAR-3 (Ovarian Cancer, BRCA2 mutant) | OVCAR-3 (Ovarian Cancer, BRCA2 mutant) | OVCAR-3 (Ovarian Cancer, BRCA2 mutant) |
| IC50 (Cell Viability) | ~1 nM | ~5 nM | ~1 µM |
| Tumor Growth Inhibition (in vivo xenograft) | >90% at 1 mg/kg/day | ~70% at 50 mg/kg/day | ~50% at 30 mg/kg (qwx4) |
Note: The data presented above is a representative summary compiled from various preclinical studies and is intended for comparative purposes. Actual values may vary between specific experiments.
Clinical Efficacy of AZD5305
Early clinical trial data for AZD5305 has shown promising results in patients with advanced solid tumors harboring BRCA1/2, PALB2, or RAD51C/D mutations.
| Parameter | AZD5305 (Phase I/II) | First-Generation PARP Inhibitors (Various Phase III) |
| Tumor Types | Ovarian, Breast, Prostate, Pancreatic | Ovarian, Breast, Prostate, Pancreatic |
| Overall Response Rate (ORR) | 46% in PARP inhibitor-naïve patients | 23-41% (depending on tumor type and line of therapy) |
| Progression-Free Survival (PFS) | Data maturing, promising early signals | Median PFS benefit of ~3-7 months vs. placebo |
Note: Clinical trial data is subject to ongoing updates and varies by patient population and trial design.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cancer cells (e.g., OVCAR-3) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the PARP inhibitor (AZD5305 or olaparib) or chemotherapy agent for 72-120 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vivo Tumor Xenograft Study
-
Cell Implantation: Human cancer cells (e.g., OVCAR-3) are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and receive the investigational drug (e.g., AZD5305, olaparib) or vehicle control daily via oral gavage, or chemotherapy (e.g., carboplatin) via intraperitoneal injection on a specified schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of PARP-1 inhibitors leading to synthetic lethality in HR-deficient cancer cells.
Caption: A typical workflow for the preclinical evaluation of a PARP-1 inhibitor's efficacy.
Conclusion
While information on "this compound" is not publicly available, the development of next-generation, highly selective PARP-1 inhibitors like AZD5305 represents a significant advancement in the field. Preclinical and early clinical data suggest that by selectively targeting PARP-1, these novel agents may offer an improved efficacy and safety profile compared to the first-generation PARP inhibitors that constitute the current standard of care in many settings. Further clinical investigation is required to fully elucidate the comparative effectiveness of AZD5305 and other next-generation inhibitors against the established standard-of-care treatments for patients with HR-deficient cancers. The ongoing research in this area holds the promise of more effective and better-tolerated therapeutic options for these patients.
References
- 1. BRCA mutated pancreatic cancer: A change is coming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Germline BRCA testing in pancreatic cancer: improving awareness, timing, turnaround, and uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of First-Line PARP Inhibitors in Ovarian Cancer | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 4. First-line PARP inhibitors in ovarian cancer: summary of an ESMO Open - Cancer Horizons round-table discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinician.com [clinician.com]
Head-to-head comparison of Parp-1-IN-32 and rucaparib
In the landscape of cancer therapeutics, particularly those targeting DNA damage response pathways, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs. This guide provides a detailed comparison of two such inhibitors: the well-established clinical drug rucaparib (B1680265) and a lesser-known research compound, Parp-1-IN-32 . Due to a significant disparity in publicly available data, this comparison will offer a comprehensive overview of rucaparib, present the currently available information for this compound, and outline the necessary experimental framework for a complete head-to-head evaluation.
Overview of Rucaparib
Rucaparib is a potent inhibitor of PARP enzymes, including PARP-1, PARP-2, and PARP-3, which are crucial for the repair of single-strand DNA breaks.[1][2] By inhibiting these enzymes, rucaparib disrupts the repair of DNA damage, which can lead to the death of cancer cells, particularly those with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This mechanism is known as synthetic lethality.[1][2]
Clinically, rucaparib is approved for the treatment of recurrent ovarian and prostate cancer in adult patients with specific genetic mutations.[2] It is administered orally and has demonstrated efficacy in decreasing tumor growth in cell lines deficient in BRCA1/2 and other DNA repair genes.[1][2]
Overview of this compound
This compound, also identified by its CAS number 374069-33-7 and sometimes referred to as compound 15, is a research chemical classified as a PARP-1 inhibitor. It is commercially available for cancer research purposes. However, there is a notable absence of publicly available preclinical or clinical data detailing its specific activity, potency, and efficacy. Without such data, a direct quantitative comparison with rucaparib is not feasible at this time.
Data Presentation: A Framework for Comparison
A comprehensive head-to-head comparison of PARP inhibitors requires quantitative data from a series of standardized in vitro and in vivo experiments. The following tables outline the key comparative metrics that would be necessary to evaluate the relative performance of this compound and rucaparib.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Rucaparib |
| PARP-1 IC50 (nM) | Data not available | ~1.4 |
| PARP-2 IC50 (nM) | Data not available | ~5.3 |
| PARP-3 IC50 (nM) | Data not available | ~1.6 |
| Cellular PARP Inhibition EC50 (nM) | Data not available | Data varies by cell line |
| Selectivity Profile | Data not available | Inhibits PARP-1, -2, and -3 |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Cell Line (Genetic Background) | This compound GI50 (µM) | Rucaparib GI50 (µM) |
| BRCA1-deficient (e.g., MDA-MB-436) | Data not available | Data available in literature |
| BRCA2-deficient (e.g., Capan-1) | Data not available | Data available in literature |
| Wild-type (e.g., MCF-7) | Data not available | Data available in literature |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | This compound TGI (%) | Rucaparib TGI (%) |
| BRCA1-mutant Ovarian Cancer | Data not available | Data available in literature |
| BRCA2-mutant Prostate Cancer | Data not available | Data available in literature |
Experimental Protocols
To generate the comparative data outlined above, the following experimental methodologies are essential.
PARP Enzyme Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of purified PARP by 50% (IC50).
-
Principle: A colorimetric or fluorescent assay is used to measure the incorporation of biotinylated NAD+ onto histone proteins by the PARP enzyme.
-
Procedure:
-
Recombinant human PARP-1, PARP-2, and PARP-3 enzymes are incubated with a reaction buffer containing histones, activated DNA, and varying concentrations of the inhibitor (this compound or rucaparib).
-
The reaction is initiated by the addition of biotinylated NAD+.
-
After incubation, the plate is washed, and streptavidin-HRP is added to bind to the biotinylated ADP-ribose chains.
-
A colorimetric or fluorometric substrate is added, and the signal is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular PARP Inhibition Assay
This assay measures the ability of an inhibitor to block PARP activity within intact cells (EC50).
-
Principle: This can be assessed by measuring the levels of poly(ADP-ribose) (PAR) in cells after treatment with a DNA damaging agent and the inhibitor.
-
Procedure:
-
Cancer cells (e.g., HeLa) are seeded in microplates.
-
Cells are treated with a range of concentrations of the PARP inhibitor for a specified time.
-
Cells are then exposed to a DNA damaging agent (e.g., hydrogen peroxide) to induce PARP activity.
-
Cells are fixed and permeabilized.
-
An antibody specific for PAR is added, followed by a secondary antibody conjugated to a fluorescent dye.
-
Fluorescence is quantified using a high-content imaging system or a plate reader.
-
EC50 values are determined from the dose-response curve.
-
Cell Proliferation (GI50) Assay
This assay determines the concentration of the inhibitor that causes a 50% reduction in cell growth (GI50).
-
Principle: Cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) or MTT assay.
-
Procedure:
-
Cancer cell lines with different genetic backgrounds (e.g., BRCA1/2 mutated, wild-type) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the inhibitor for 72-96 hours.
-
Cell viability is measured using the chosen colorimetric method.
-
GI50 values are calculated from the dose-response curves.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the drug on tumor growth is then monitored.
-
Procedure:
-
A suspension of human cancer cells (e.g., a BRCA-mutated ovarian cancer cell line) is injected subcutaneously into nude mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound, rucaparib).
-
The inhibitors are administered orally or via another appropriate route at a defined dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the vehicle control group.
-
Visualizations
Signaling Pathway
Caption: PARP-1 signaling in DNA repair and the mechanism of PARP inhibitors.
Experimental Workflow
Caption: Workflow for the preclinical evaluation of PARP inhibitors.
Logical Relationship for Comparison
Caption: Logical framework for the head-to-head comparison of two PARP inhibitors.
Conclusion
Rucaparib is a well-characterized and clinically validated PARP inhibitor with a clear mechanism of action and proven efficacy in specific cancer patient populations. In contrast, this compound is a research compound with limited publicly available data. To conduct a meaningful head-to-head comparison, a comprehensive set of in vitro and in vivo studies on this compound is required. The experimental protocols and comparative framework provided in this guide offer a roadmap for such an evaluation. Researchers and drug development professionals are encouraged to generate and publish this data to enable a thorough understanding of the potential of this compound relative to established PARP inhibitors like rucaparib.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Parp-1-IN-32
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Engineering Controls: Conduct all handling and disposal activities within a certified chemical fume hood to prevent inhalation of any dust or aerosols. An eyewash station and safety shower must be readily accessible.
-
Consult Institutional Guidelines: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols for hazardous waste management.
Step-by-Step Disposal Protocol
All materials contaminated with Parp-1-IN-32 must be treated as hazardous chemical waste. Do not dispose of these materials in regular trash or down the drain.[1]
1. Waste Segregation and Collection:
Proper segregation of waste streams is crucial to prevent chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Contaminated consumables, such as pipette tips, tubes, gloves, and weighing papers, should be collected in a dedicated, leak-proof container lined with a heavy-duty plastic bag.[1][2]
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a designated, leak-proof, and shatter-resistant container.
-
Ensure the container is compatible with the solvent used (e.g., do not mix aqueous waste with organic solvent solutions).[1]
-
-
Empty Containers:
-
"Empty" containers that held this compound should be treated as hazardous waste, as they may retain residual amounts of the compound. These should be disposed of in the solid chemical waste stream.[2]
-
2. Waste Container Labeling:
Accurate and clear labeling is mandatory for the safe handling and disposal of hazardous waste.
Each waste container must be labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (avoid abbreviations)
-
The primary hazard(s) (e.g., "Toxic," "Harmful if Swallowed")
-
The composition of the waste, including solvents and approximate concentrations
-
The date the waste was first added to the container
-
The name and contact information of the responsible researcher or principal investigator
-
The laboratory room number
3. Storage of Chemical Waste:
Proper storage of hazardous waste is essential to maintain a safe laboratory environment.
-
Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Ensure all waste containers are kept tightly closed except when adding waste.[1]
4. Final Disposal:
The final disposal of this compound must be handled by certified professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste pickup requests and documentation.
-
Never attempt to dispose of this compound through municipal waste systems. The primary directive is to "Dispose of contents/container to an approved waste disposal plant."[2]
Spill Management
In the event of a spill, immediate and appropriate action is required:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Wear Appropriate PPE: Before cleaning the spill, don the necessary PPE, including a respirator if dealing with a significant amount of powder.
-
Contain and Clean:
-
Solid Spills: Gently cover the powder with damp paper towels to prevent it from becoming airborne. Carefully scoop the material into a labeled hazardous waste container.
-
Liquid Spills: Absorb the spill using an inert material such as vermiculite, sand, or chemical absorbent pads. Place the absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Quantitative Data Summary for Disposal
While specific quantitative data for this compound is not available, the following table provides a general framework for its waste management based on guidelines for similar compounds.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Solid Waste Container | Leak-proof, solid container with a secure lid. |
| Liquid Waste Container | Chemically compatible, leak-proof container with a secure, sealing cap. |
| Labeling Requirement | Must include "Hazardous Waste," full chemical name, and associated hazards. |
| Storage Location | Designated and secure satellite accumulation area. |
| Disposal Method | Collection by a licensed hazardous waste disposal company via the institution's EHS department. |
This procedural guide is intended to provide essential information for the safe disposal of this compound. By adhering to these steps and your institution's specific protocols, you can ensure a safe laboratory environment and responsible chemical waste management.
References
Essential Safety and Handling Guide for the PARP-1 Inhibitor Olaparib
Disclaimer: This document provides essential safety and logistical information for the handling of the PARP-1 inhibitor Olaparib, as a representative compound for "Parp-1-IN-32" for which no specific safety data is publicly available. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided with their product and adhere to their institution's safety protocols.
This guide offers procedural, step-by-step guidance for the safe handling, use, and disposal of Olaparib in a laboratory setting, designed to be a preferred source for laboratory safety and chemical handling information.
Hazard Identification and Classification
Olaparib is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure safe handling.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[1][2] |
| Reproductive Toxicity (Category 1B) | May damage fertility or the unborn child.[1][2] |
| Specific Target Organ Toxicity, Repeated Exposure (Category 1) | Causes damage to the blood through prolonged or repeated exposure (oral).[1][2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[1][3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Olaparib to minimize exposure.
| PPE Category | Specification |
| Hand Protection | Wear protective gloves (e.g., nitrile gloves).[3] |
| Eye/Face Protection | Use safety goggles with side-shields or a face shield.[3] |
| Skin and Body Protection | Wear impervious clothing, such as a lab coat.[3] |
| Respiratory Protection | A suitable respirator should be used when handling the powder or if adequate ventilation is not available.[3] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C24H23FN4O3 |
| Molecular Weight | 434.46 g/mol |
| Appearance | Solid[2] |
| Melting Point | 198 °C / 388.4 °F[2] |
| Solubility | Soluble in DMSO |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of Olaparib throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3] The product should be stored locked up.[2][4]
Experimental Protocol: Weighing and Solution Preparation
This protocol outlines the procedure for accurately weighing the solid compound and preparing a stock solution.
Objective: To safely weigh solid Olaparib and prepare a stock solution of a specified concentration.
Materials:
-
Olaparib solid powder
-
Appropriate solvent (e.g., DMSO)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Appropriate pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Don all required PPE (gloves, lab coat, safety goggles). Ensure the work area, such as a chemical fume hood or a ventilated balance enclosure, is clean and prepared.
-
Taring the Balance: Place a clean weighing paper or boat on the analytical balance and tare the balance to zero.
-
Weighing: Carefully transfer the desired amount of Olaparib powder onto the weighing paper using a clean spatula. Avoid generating dust. Record the exact weight.
-
Transfer: Gently transfer the weighed powder into a labeled volumetric flask.
-
Dissolving: Add a portion of the solvent to the volumetric flask. Cap and swirl gently or use a vortex mixer or sonicator to dissolve the solid completely.
-
Final Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature.
Disposal Plan
All waste contaminated with Olaparib must be treated as hazardous waste.
-
Segregation: Segregate Olaparib waste from non-hazardous laboratory waste. This includes unused solid compound, empty containers, and contaminated materials (e.g., gloves, pipette tips, weighing paper).
-
Solid Waste: Collect solid waste in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste containing Olaparib in a labeled, leak-proof container.
-
Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[2][5] Do not pour down the drain.[3][5]
Emergency Procedures
Immediate and appropriate action is critical in case of an emergency.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[3]
-
Collect Waste: Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Exposure Response
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2][4] Seek immediate medical attention.[2]
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling Olaparib safely.
Caption: Figure 1: Standard Handling and Disposal Workflow for Olaparib
Caption: Figure 2: Emergency Response Procedures for Olaparib
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
